ADX71743
描述
属性
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZCQHJDFSOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of ADX71743 on the Metabotropic Glutamate Receptor 7 (mGlu7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways and processes.
Introduction to this compound and mGlu7
The metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein coupled receptor (GPCR), is predominantly expressed on presynaptic terminals in the central nervous system. It plays a crucial role in modulating neurotransmitter release and is implicated in various neurological and psychiatric disorders. This compound is a potent, selective, and brain-penetrant small molecule that acts as a negative allosteric modulator of the mGlu7 receptor.[1][2] Its unique mechanism of action offers a promising avenue for therapeutic intervention in conditions such as anxiety disorders.[1][2]
Mechanism of Action: Negative Allosteric Modulation
This compound functions as a non-competitive antagonist of mGlu7.[3] It binds to an allosteric site topographically distinct from the orthosteric binding site for the endogenous ligand, glutamate. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like L-2-amino-4-phosphonobutyric acid (L-AP4), thereby attenuating the downstream signaling cascade.[1] The allosteric nature of this compound's interaction allows for a modulatory effect that is dependent on the presence of the endogenous agonist, offering a more nuanced approach to receptor inhibition compared to direct competitive antagonists.
Binding Site
While the precise amino acid residues interacting with this compound have not been definitively mapped in publicly available literature, it is understood that like other allosteric modulators of mGlu receptors, this compound binds within the seven-transmembrane (7TM) domain of the mGlu7 receptor. This is in contrast to the orthosteric binding site located in the extracellular Venus flytrap domain.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Species | Assay Type | Agonist | Value | Reference |
| IC50 | Human | Intracellular Ca2+ Mobilization | L-AP4 (EC80) | 63 ± 2 nM | Kalinichev et al., 2013 |
| IC50 | Rat | Intracellular Ca2+ Mobilization | L-AP4 (EC80) | 88 ± 9 nM | Kalinichev et al., 2013 |
| IC50 | Human | cAMP Assay | L-AP4 (EC80) | 125 nM | MedChemExpress |
| IC50 | In-house cell lines | Not Specified | Not Specified | 300 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on mGlu7.
In Vitro Functional Assays
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Transfection: Cells are transiently or stably transfected with plasmids encoding for human or rat mGlu7. For signaling assays, co-transfection with a promiscuous G-protein such as Gα15 or a reporter construct (e.g., for cAMP measurement) is often performed.
This assay is used to determine the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
-
Cell Plating: Seed mGlu7-expressing HEK293 cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 10-30 minutes).
-
Agonist Stimulation: Add a fixed concentration (typically EC80) of the mGlu7 agonist L-AP4.
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the agonist response by this compound and determine the IC50 value.
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production, a hallmark of Gi/o-coupled receptor activation.
-
Cell Plating: Plate mGlu7-expressing CHO-K1 or HEK293 cells in a 96-well plate.
-
Assay Buffer: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Incubation: Add varying concentrations of this compound and incubate.
-
Forskolin (B1673556) and Agonist Addition: Add forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) along with a fixed concentration of L-AP4.
-
Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: Determine the concentration-dependent reversal by this compound of the L-AP4-induced decrease in forskolin-stimulated cAMP levels to calculate the IC50.
Schild analysis is performed to determine if a compound acts as a competitive or non-competitive antagonist.
-
Experimental Setup: Use a functional assay such as the intracellular calcium mobilization or cAMP assay.
-
Agonist Dose-Response Curves: Generate multiple dose-response curves for the agonist (L-AP4) in the presence of increasing fixed concentrations of the antagonist (this compound).
-
Data Analysis:
-
Calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot the log (dose ratio - 1) against the log of the antagonist concentration.
-
A linear regression with a slope not equal to 1 is indicative of non-competitive antagonism.
-
Electrophysiology
Electrophysiological recordings in brain slices are used to assess the effect of this compound on native mGlu7 receptors in a more physiologically relevant context.
-
Slice Preparation: Prepare acute coronal or sagittal hippocampal slices (300-400 µm thick) from rodents.
-
Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum.
-
Synaptic Depression Induction: Apply the group III mGlu agonist L-AP4 to the bath to induce a depression of synaptic transmission.
-
This compound Application: Co-apply this compound with L-AP4 to observe the reversal of the synaptic depression.
-
Data Analysis: Quantify the percentage reversal of the L-AP4-induced depression of the fEPSP slope or excitatory postsynaptic current (EPSC) amplitude.
In Vivo Behavioral Assays
These assays are used to evaluate the anxiolytic-like effects of this compound.
-
Apparatus: A standard mouse cage filled with 5 cm of bedding material. Twenty-five glass marbles are evenly spaced on the surface.
-
Procedure: Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle to mice.[4] After a pre-treatment period (e.g., 30 minutes), place each mouse individually into the prepared cage.
-
Data Collection: After a 30-minute test session, count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the this compound-treated and vehicle-treated groups.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure: Following administration of this compound or vehicle and a pre-treatment period, place the mouse in the center of the maze, facing an open arm.
-
Data Collection: Use a video tracking system to record the mouse's activity for a 5-minute session. Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Visualizations: Signaling Pathways and Experimental Workflows
mGlu7 Signaling Pathway
Caption: Canonical signaling pathway of the mGlu7 receptor and the inhibitory effect of this compound.
This compound Mechanism of Action
Caption: Logical flow of mGlu7 activation and its negative modulation by this compound.
Experimental Workflow: In Vitro cAMP Assay
Caption: A streamlined workflow for determining the IC50 of this compound using a cAMP assay.
Conclusion
This compound is a well-characterized negative allosteric modulator of the mGlu7 receptor. Its ability to potently and selectively inhibit mGlu7 signaling has been demonstrated through a variety of in vitro and in vivo experimental paradigms. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of mGlu7 modulation and the specific mechanism of action of compounds like this compound.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of ADX71743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1][2][3] As a Class C G-protein coupled receptor (GPCR), mGlu7 is a promising therapeutic target for a variety of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action.
Introduction
Metabotropic glutamate receptor 7 (mGlu7), encoded by the GRM7 gene, is the most widely expressed mGlu receptor in the CNS, with high concentrations in key brain regions such as the hippocampus, amygdala, and hypothalamus.[2][4] Primarily located presynaptically, mGlu7 acts as an autoreceptor to inhibit glutamate release and as a heteroreceptor to modulate the release of other neurotransmitters, such as GABA.[1] Given its role in synaptic transmission and plasticity, mGlu7 has been implicated in the pathophysiology of anxiety disorders, post-traumatic stress disorder (PTSD), depression, and other neurological and psychiatric conditions.[2][5]
This compound, with the IUPAC name 6-(2,4-dimethylphenyl)-2-ethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one, has emerged as a critical pharmacological tool to investigate the physiological and pathological roles of mGlu7.[1] Its negative allosteric modulatory activity offers a nuanced approach to dampening mGlu7 signaling without directly competing with the endogenous ligand, glutamate.
In Vitro Pharmacology
The in vitro profile of this compound confirms its potent and selective negative allosteric modulation of the mGlu7 receptor.
Potency and Allosteric Nature
This compound demonstrates potent inhibition of mGlu7 receptor function. In cell lines expressing the human mGlu7 receptor, this compound exhibits an IC50 of 300 nM.[3][6] Its activity has been demonstrated against both glutamate and the group III mGlu receptor agonist L-AP4, with IC50 values of 22 nM and 125 nM, respectively, against an EC80 concentration of these agonists.[3]
Schild plot analysis confirmed the negative allosteric modulatory properties of this compound. The analysis revealed a concentration-dependent rightward shift in the agonist L-AP4 concentration-response curve, coupled with a decrease in the maximal efficacy of L-AP4, which is characteristic of a NAM.[5][7]
Quantitative In Vitro Data
| Parameter | Value | Assay System | Reference |
| IC50 | 300 nM | In-house cell lines | [3][6] |
| IC50 (vs EC80 Glutamate) | 22 nM | Not specified | [3] |
| IC50 (vs EC80 L-AP4) | 125 nM | Not specified | [3] |
Experimental Protocols
-
Objective: To determine the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing mGlu7.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu7 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the phospholipase C pathway.[8]
-
Method:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to near confluency.[9]
-
The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C.[10][11]
-
Following dye loading, the cells are washed with an assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
This compound or vehicle is added to the wells and incubated for a predetermined period.
-
An agonist (e.g., L-AP4 or glutamate) at a fixed concentration (typically EC80) is then added, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.[7]
-
To test for reversibility, after incubation with this compound, cells can be washed multiple times before the addition of the agonist.[7]
-
-
Objective: To measure the effect of this compound on the agonist-induced decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Line: HEK293 cells expressing the human mGlu7 receptor.
-
Method:
-
Cells are cultured and seeded in appropriate multi-well plates.
-
Cells are stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
This compound or vehicle is pre-incubated with the cells.
-
The agonist L-AP4 is then added at various concentrations to generate a dose-response curve in the presence and absence of this compound.[7]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12]
-
In Vivo Pharmacology
In vivo studies have demonstrated the pharmacokinetic profile and behavioral effects of this compound in rodent models.
Pharmacokinetics
Pharmacokinetic analysis in mice and rats has shown that this compound is bioavailable following subcutaneous (s.c.) administration and is brain penetrant.[2] The cerebrospinal fluid (CSF) to total plasma concentration ratio at Cmax was found to be 5.3% in rats, indicating that the compound can cross the blood-brain barrier to exert its effects in the CNS.[2]
Pharmacokinetic Parameters
| Species | Dose (s.c.) | Cmax (ng/mL) | T1/2 (hours) | Reference |
| Mouse | 12.5 mg/kg | 1380 | 0.68 | [3] |
| Mouse | 100 mg/kg | 12766 | 0.40 | [3] |
| Rat | 100 mg/kg | 16800 | 1.5 | [3] |
Behavioral Effects
This compound has demonstrated anxiolytic-like effects in multiple behavioral paradigms without causing significant impairment of motor activity.[2]
-
Marble Burying Test: In mice, this compound (50 and 100 mg/kg, s.c.) robustly reduced the number of buried marbles, an effect indicative of anxiolytic and/or anti-compulsive activity.[2][3]
-
Elevated Plus Maze: this compound dose-dependently increased the time spent and the number of entries into the open arms of the elevated plus maze in rodents, further supporting its anxiolytic-like profile.[2]
-
Other Behavioral Tests: this compound showed a small reduction in amphetamine-induced hyperactivity but was inactive in models of psychosis (DOI-induced head twitch) and depression (forced swim test).[2][5]
Experimental Protocols
-
Objective: To assess anxiolytic-like and anti-compulsive-like behavior.
-
Apparatus: A standard mouse cage filled with 5 cm of bedding material. Twenty marbles are evenly spaced on the surface of the bedding.[13]
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes prior to the test.[13]
-
This compound or vehicle is administered subcutaneously 30 minutes before the test.[5]
-
Each mouse is placed individually into a cage with the marbles.
-
The mouse is allowed to freely explore the cage for 30 minutes.[13]
-
After the session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blind to the treatment conditions.[13]
-
-
Objective: To evaluate anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal dimensions.[14][15]
-
Procedure:
-
Rodents are habituated to the testing room before the experiment.
-
This compound or vehicle is administered prior to testing (e.g., 30 minutes s.c.).
-
Each animal is placed in the center of the maze, facing one of the enclosed arms.[16]
-
The animal is allowed to explore the maze for a 5-minute session.[14]
-
An automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is interpreted as an anxiolytic-like effect.
-
Mechanism of Action and Signaling Pathways
This compound acts as a negative allosteric modulator of the mGlu7 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate and other orthosteric agonists.
The canonical signaling pathway for mGlu7 involves coupling to the Gαi/o subtype of G-proteins. Activation of mGlu7 by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4] The βγ subunit of the G-protein can also directly modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][4] By negatively modulating mGlu7, this compound attenuates these downstream signaling events, leading to a disinhibition of neurotransmitter release at synapses where mGlu7 is expressed.
The role of this compound in modulating synaptic plasticity has also been investigated. For instance, it has been shown to block the induction of long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in the hippocampus, a process believed to be crucial for learning and memory.[6]
Conclusion
This compound is a well-characterized, potent, and selective negative allosteric modulator of the mGlu7 receptor. Its favorable in vitro and in vivo pharmacological properties, including brain penetrance and anxiolytic-like effects in preclinical models, make it an invaluable research tool for elucidating the complex roles of mGlu7 in the central nervous system. The detailed methodologies and summarized data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug development who are interested in targeting the mGlu7 receptor for therapeutic intervention. Further investigation into the full therapeutic potential of mGlu7 NAMs like this compound is warranted.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. agilent.com [agilent.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. mmpc.org [mmpc.org]
- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated plus maze protocol [protocols.io]
ADX71743: A Selective mGlu7 Negative Allosteric Modulator - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1][2][3] As a tool compound, it has been instrumental in elucidating the physiological roles of the mGlu7 receptor, which is implicated in a range of central nervous system (CNS) disorders, including anxiety and obsessive-compulsive disorder.[1][4] This technical guide provides a comprehensive overview of this compound, including its in vitro and in vivo pharmacological properties, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological and pharmacokinetic profiles.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| Intracellular Ca²⁺ Mobilization | Glutamate (EC₈₀) | In-house cell lines | IC₅₀ | 22 nM | [3] |
| Intracellular Ca²⁺ Mobilization | L-AP4 (EC₈₀) | In-house cell lines | IC₅₀ | 125 nM | [3] |
| Functional Assay | - | mGlu7 | IC₅₀ | 300 nM | [5] |
| Selectivity vs. other mGluRs | - | hmGlu3, hmGlu4, rmGlu5, hmGlu6, hmGlu8 expressing cells | Activity | No detectable agonist or allosteric effects | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rodents (Subcutaneous Administration)
| Species | Dose (mg/kg) | Tₘₐₓ (hours) | Cₘₐₓ (ng/mL) | T₁/₂ (hours) | CSF/Plasma Ratio (at Cₘₐₓ) | Reference |
| Mouse | 12.5 | - | 1380 | 0.68 | 5.3% | [2][3] |
| Mouse | 100 | - | 12766 | 0.40 | - | [3] |
| Rat | 100 | - | 16800 | 1.5 | - | [3] |
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu7 receptor. It does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor. This binding reduces the affinity and/or efficacy of endogenous glutamate and other orthosteric agonists, thereby inhibiting downstream signaling. The primary signaling pathway of mGlu7 involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6] Additionally, mGlu7 activation can modulate presynaptic calcium channels, leading to a reduction in neurotransmitter release.[6] Emerging evidence also suggests that mGlu7 can couple to other signaling pathways, such as phospholipase C (PLC), under certain conditions.[7]
Caption: Signaling pathway of the mGlu7 receptor and modulation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Functional Assays
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the mGlu7 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human mGlu7 receptor and a promiscuous G-protein (e.g., Gα15) to couple the receptor to the phospholipase C pathway.
-
Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
mGlu7 agonist (e.g., L-2-amino-4-phosphonobutyric acid (L-AP4) or Glutamate).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Plate the HEK293-mGlu7 cells in black-walled, clear-bottom 96-well plates and culture overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in a Fluorometric Imaging Plate Reader (FLIPR).
-
Add a fixed concentration of the mGlu7 agonist (e.g., EC₈₀) to all wells simultaneously using the FLIPR's integrated pipettor.
-
Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium.
-
Calculate the percent inhibition of the agonist response by this compound at each concentration and determine the IC₅₀ value.
-
Caption: Workflow for the intracellular calcium mobilization (FLIPR) assay.
This assay assesses the ability of this compound to block the agonist-induced inhibition of cAMP production.
-
Cell Line: HEK293 cells stably expressing the human mGlu7 receptor.
-
Reagents:
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
mGlu7 agonist (e.g., L-AP4).
-
This compound stock solution in DMSO.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the HEK293-mGlu7 cells and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin in the presence of a concentration range of the mGlu7 agonist.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Perform a Schild analysis to determine the non-competitive antagonist properties of this compound.[1]
-
In Vivo Behavioral Assays
The EPM test is used to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm for mice) with two open arms and two enclosed arms (e.g., 35 cm long x 5 cm wide, with 15 cm high walls for the closed arms).[8]
-
Animals: Adult male mice (e.g., C57Bl/6J) or rats (e.g., Sprague-Dawley).[1]
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.[9]
-
Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle 30 minutes prior to testing.[1]
-
Place the animal in the center of the maze, facing an open arm.[10]
-
Allow the animal to explore the maze for 5 minutes.[10]
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for time spent in the open and closed arms, and the number of entries into each arm. An entry is typically defined as all four paws entering an arm.
-
Clean the maze thoroughly between animals.[9]
-
Caption: Workflow for the Elevated Plus Maze (EPM) test.
This test is used to assess repetitive and anxiety-related behaviors. Anxiolytic compounds typically reduce the number of marbles buried.
-
Apparatus: Standard mouse cage with deep bedding (e.g., 5 cm).[11] Twenty-five glass marbles arranged evenly on the surface of the bedding.[11]
-
Animals: Adult male mice.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle 30 minutes prior to testing.[1]
-
Place a single mouse in the cage with the marbles.
-
Leave the mouse undisturbed for 30 minutes.[12]
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried.[12]
-
Replace the bedding and clean the marbles between animals.
-
Pharmacokinetic Analysis
-
Administration: For subcutaneous administration in rodents, this compound can be formulated as a suspension in a vehicle such as a 50% aqueous solution of hydroxypropyl-β-cyclodextrin.[13]
-
Sample Collection: Blood and cerebrospinal fluid (CSF) samples are collected at various time points after administration.[14]
-
Quantification: The concentration of this compound in plasma and CSF is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
Conclusion
This compound is a well-characterized and highly selective mGlu7 NAM that serves as an invaluable research tool for investigating the therapeutic potential of modulating mGlu7 signaling. Its favorable in vitro potency, selectivity, and in vivo pharmacokinetic and pharmacodynamic profiles make it suitable for a wide range of preclinical studies aimed at understanding the role of mGlu7 in various CNS disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 6. The inhibition of glutamate release by metabotropic glutamate receptor 7 affects both [Ca2+]c and cAMP: evidence for a strong reduction of Ca2+ entry in single nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor mGlu7 Activates Phospholipase C, Translocates Munc-13-1 Protein, and Potentiates Glutamate Release at Cerebrocortical Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development, validation, and application of a surrogate analyte method for determining N-acetyl-l-aspartyl-l-glutamic acid levels in rat brain, plasma, and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of tau in cerebrospinal fluid by immunoaffinity enrichment and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ADX71743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1][2] As a member of the Group III mGlu receptors, mGlu7 is a Gαi/o-coupled receptor predominantly expressed presynaptically, where it plays a crucial role in regulating neurotransmitter release.[3] The unique pharmacological profile of this compound as a non-competitive antagonist makes it a valuable tool for elucidating the physiological functions of mGlu7 and a promising therapeutic candidate for neurological and psychiatric disorders, including anxiety.[1][2][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its pharmacological properties, the experimental protocols used for its assessment, and the key signaling pathways it modulates.
Core Pharmacology and Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGlu7 receptor, distinct from the orthosteric binding site for the endogenous ligand, glutamate. This binding event negatively modulates the receptor's response to agonist stimulation. In vitro studies have consistently demonstrated that this compound is a potent and selective NAM of both human and rat mGlu7 receptors.[4]
Quantitative In Vitro Pharmacology of this compound
The inhibitory activity of this compound has been quantified in various in vitro functional assays. The following tables summarize the key potency (IC50) values obtained in different experimental settings.
| Assay Type | Species | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium Mobilization | Human | HEK-293 | L-AP4 | 63 ± 2 | [4] |
| Calcium Mobilization | Rat | HEK-293 | L-AP4 | 88 ± 9 | [4] |
| cAMP Inhibition | Not Specified | In-house cell lines | Not Specified | 300 |
Note: L-AP4 is a selective group III mGlu receptor agonist.[5]
Signaling Pathways and Experimental Workflows
mGlu7 Receptor Signaling Pathway and Inhibition by this compound
The mGlu7 receptor, upon activation by an agonist such as glutamate or L-AP4, couples to the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, binds to the receptor and prevents this signaling cascade.
Key Experimental Protocols
Calcium Mobilization Assay
This assay is a common method to assess the function of Gq-coupled GPCRs or, as in the case of the Gαi/o-coupled mGlu7 receptor, by co-expressing a promiscuous G-protein like Gα15 or a chimeric G-protein that redirects the signal through the Gq pathway, leading to intracellular calcium release.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: HEK-293 cells stably co-expressing the human or rat mGlu7 receptor and a chimeric G-protein are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are washed with a physiological salt solution (e.g., HBSS). A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), and often Pluronic F-127 (0.02-0.04%) to aid dye solubilization, is added to each well. The plate is then incubated in the dark at 37°C for 45-60 minutes, followed by a de-esterification period at room temperature for approximately 30 minutes.[6]
-
Compound Addition and Signal Detection: The dye-loading solution is removed, and cells are washed again. Assay buffer is added, and the plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded before the automated addition of varying concentrations of this compound or vehicle control. After a short pre-incubation period (typically 5-20 minutes), a fixed concentration of the agonist L-AP4 (EC80 concentration is commonly used to ensure a robust signal) is added.[6]
-
Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time. The peak fluorescence response is used to determine the inhibitory effect of this compound, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.
cAMP Assay
This assay directly measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the mGlu7 receptor are typically used. Cells are cultured in a suitable medium (e.g., DMEM/F-12) with supplements and selection antibiotics. For the assay, cells are harvested and resuspended in a stimulation buffer.
-
Assay Procedure: The assay is typically performed in a 384-well plate format. Varying concentrations of this compound are added to the wells, followed by the cell suspension. To stimulate cAMP production, cells are treated with forskolin (an adenylyl cyclase activator) and a fixed concentration of an mGlu7 agonist like L-AP4. The agonist's role is to activate the Gαi/o pathway to inhibit this forskolin-induced cAMP production.
-
Detection: After an incubation period, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[7][8][9] In this format, a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP compete for binding with the cAMP produced by the cells. The HTRF signal is inversely proportional to the amount of intracellular cAMP.[8][9]
-
Data Analysis: The HTRF ratio (665 nm/620 nm emission) is used to determine the cAMP concentration from a standard curve. The inhibitory effect of this compound on the agonist-induced decrease in cAMP is then used to calculate its IC50 value.
Electrophysiology - Long-Term Potentiation (LTP)
Electrophysiological studies in brain slices are used to assess the effect of this compound on synaptic plasticity, a fundamental process for learning and memory. Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Experimental Workflow:
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex Scientists Discover and Characterize the First Potent and Selective Small Molecule Negative Allosteric Modulator Targeting mGlu7 receptor [addextherapeutics.com]
- 4. | BioWorld [bioworld.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
In-Depth Technical Guide: Brain Penetrance and Bioavailability of ADX71743
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] As a promising therapeutic agent for neurological and psychiatric disorders, a thorough understanding of its pharmacokinetic properties, particularly its ability to penetrate the central nervous system (CNS) and its bioavailability, is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the available data on the brain penetrance and bioavailability of this compound, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data on Brain Penetrance and Bioavailability
The pharmacokinetic profile of this compound has been primarily characterized in preclinical rodent models, specifically mice and rats, following subcutaneous administration. The data indicates that this compound is brain-penetrant and systemically available through this route.[1][2]
Brain Penetrance
Brain penetrance of this compound has been assessed by measuring its concentration in the cerebrospinal fluid (CSF) relative to the total plasma concentration. In mice and rats, the CSF concentration to total plasma concentration ratio at Cmax was found to be 5.3%.[2] Another study reported this ratio to be 0.8%.[1] This demonstrates that this compound can cross the blood-brain barrier and reach its target in the CNS.
Pharmacokinetics Following Subcutaneous Administration
Detailed pharmacokinetic parameters of this compound have been determined in both mice and rats after a single subcutaneous injection. The tables below summarize the key parameters from a study by Kalinichev et al. (2013).
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Subcutaneous Administration
| Parameter | 12.5 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 1380 | 12766 |
| Tmax (h) | 0.25 | 0.5 |
| AUC0-inf (ng·h/mL) | 1020 | 8160 |
| Half-life (t1/2) (h) | 0.68 | 0.40 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Subcutaneous Administration
| Parameter | 100 mg/kg |
| Cmax (ng/mL) | 16800 |
| Tmax (h) | 0.5 |
| AUC0-inf (ng·h/mL) | 25200 |
| Half-life (t1/2) (h) | 1.5 |
Data sourced from Kalinichev et al., 2013.
As of the latest available data, specific quantitative values for the oral bioavailability of this compound have not been published in the peer-reviewed literature. The primary characterization has focused on subcutaneous administration.
Experimental Protocols
This section details the methodologies for assessing the brain penetrance and bioavailability of this compound, based on established preclinical practices.
Protocol 1: Determination of Brain Penetrance in Mice
Objective: To determine the brain-to-plasma concentration ratio of this compound in mice following subcutaneous administration.
Materials:
-
This compound
-
Vehicle (e.g., 20% Captisol in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for subcutaneous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for CSF and blood collection
-
Tubes for sample collection (containing anticoagulant for blood)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing:
-
Prepare a solution of this compound in the vehicle at the desired concentration.
-
Administer a single subcutaneous dose of this compound to the mice.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., corresponding to the expected Tmax), anesthetize the mice.
-
Collect cerebrospinal fluid (CSF) from the cisterna magna.
-
Immediately following CSF collection, collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Harvest the brain tissue.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Store all samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in plasma, CSF, and brain homogenate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma ratio by dividing the concentration of this compound in the brain by its concentration in the plasma.
-
Calculate the CSF-to-plasma ratio by dividing the concentration of this compound in the CSF by its concentration in the plasma.
-
Protocol 2: Assessment of Bioavailability Following Subcutaneous Administration in Rats
Objective: To determine the pharmacokinetic profile and bioavailability of this compound in rats after subcutaneous administration.
Materials:
-
This compound
-
Vehicle (e.g., 20% Captisol in sterile water)
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
Syringes and needles for subcutaneous and intravenous injection
-
Tubes for blood collection (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of this compound via the jugular vein catheter.
-
Subcutaneous (SC) Group: Administer a single subcutaneous dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein catheter at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and SC groups.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both administration routes.
-
Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCSC / DoseSC) / (AUCIV / DoseIV) * 100
-
Visualizations
Signaling Pathway of mGluR7 Modulation
This compound acts as a negative allosteric modulator of the mGluR7 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Inhibition of mGluR7 by this compound leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA).
Caption: Signaling pathway of mGluR7 modulation by this compound.
Experimental Workflow for Brain Penetrance Study
The following diagram illustrates the key steps in an in vivo experiment to determine the brain penetrance of a compound like this compound.
Caption: Experimental workflow for a brain penetrance study.
Experimental Workflow for Subcutaneous Bioavailability Study
This diagram outlines the process for determining the bioavailability of a compound following subcutaneous administration.
Caption: Workflow for a subcutaneous bioavailability study.
References
Investigating the Role of mGlu7 with ADX71743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of the metabotropic glutamate (B1630785) receptor 7 (mGlu7) using the selective negative allosteric modulator (NAM), ADX71743. This document details the experimental protocols, quantitative data, and signaling pathways associated with the modulation of mGlu7 by this compound, offering a comprehensive resource for researchers in neuroscience and drug discovery.
Introduction to mGlu7 and this compound
Metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) and a member of the group III mGlu receptors.[1][2][3] It is the most widely distributed mGlu receptor in the central nervous system (CNS), with particularly high expression in the hippocampus, amygdala, and hypothalamus.[1][2] Predominantly located presynaptically, mGlu7 acts as an autoreceptor to inhibit glutamate release and as a heteroreceptor to modulate the release of other neurotransmitters, such as GABA.[4][5] Due to its role in regulating synaptic transmission, mGlu7 has emerged as a promising therapeutic target for a variety of CNS disorders, including anxiety, post-traumatic stress disorder (PTSD), and depression.[6][7]
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the mGlu7 receptor.[6][7][8] As a NAM, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to agonist stimulation.[6] Its favorable pharmacokinetic profile and demonstrated anxiolytic-like effects in preclinical models make it a valuable tool for elucidating the physiological and pathological roles of mGlu7.[6][7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating this compound and its interaction with the mGlu7 receptor.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 300 nM | In-house cell lines | Not specified | [8] |
Table 2: Pharmacokinetics of this compound in Rodents
| Species | Dose | Route | Cmax | T1/2 | Brain Penetrance (CSF/Plasma Ratio) | Reference |
| Mouse | 12.5 mg/kg | s.c. | 1380 ng/mL | 0.68 h | 0.8 | [5][6][8] |
| Mouse | 100 mg/kg | s.c. | 12766 ng/mL | 0.40 h | - | [8] |
| Rat | 100 mg/kg | s.c. | 16800 ng/mL | 1.5 h | 5.3% | [7][8][10] |
Table 3: In Vivo Efficacy of this compound in Behavioral Assays
| Assay | Species | Doses (s.c.) | Effect | Reference |
| Marble Burying Test | Mouse | 50, 100, 150 mg/kg | Dose-dependent reduction in marbles buried | [5][6][7] |
| Elevated Plus Maze | Mouse | 50, 100, 150 mg/kg | Dose-dependent increase in open-arm exploration | [6][7] |
| Forced Swim Test | Mouse | 50, 100, 150 mg/kg | Inactive | [6][7] |
| Amphetamine-induced Hyperactivity | Mouse | 50, 100, 150 mg/kg | Small reduction | [6][7] |
| Conditioned Avoidance Response | Rat | 50, 100, 150 mg/kg | Inactive | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of mGlu7 and the effects of this compound.
In Vitro Characterization
3.1.1. Schild Plot Analysis for Negative Allosteric Modulator Properties
Schild plot analysis is a pharmacological method used to determine the affinity of a competitive antagonist and to confirm the nature of the antagonism.[6]
-
Cell Culture: Use a stable cell line expressing the human mGlu7 receptor.
-
Agonist Concentration-Response Curves: Generate concentration-response curves for a known mGlu7 agonist (e.g., L-AP4) in the absence and presence of multiple fixed concentrations of this compound.
-
Measurement: Measure the response, which could be intracellular calcium mobilization or inhibition of cAMP accumulation.
-
Data Analysis:
-
Determine the EC50 of the agonist for each concentration of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of this compound to the agonist EC50 in the absence of this compound.
-
Plot log (DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
A linear regression of this plot should yield a slope not significantly different from 1 for a competitive antagonist. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
3.1.2. cAMP Accumulation Assay
This assay measures the ability of mGlu7, a Gi/o-coupled receptor, to inhibit adenylyl cyclase and thus reduce intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Culture: Use cells co-expressing the mGlu7 receptor and a cAMP biosensor (e.g., GloSensor™).
-
Assay Procedure:
-
Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce a measurable level of cAMP.
-
Add varying concentrations of an mGlu7 agonist (e.g., L-AP4) to measure the inhibition of forskolin-stimulated cAMP accumulation.
-
To test the effect of this compound, pre-incubate the cells with the compound before adding the agonist.
-
-
Detection: Measure the luminescent or fluorescent signal from the cAMP biosensor using a plate reader.
-
Data Analysis: Calculate the IC50 value for the agonist in inhibiting cAMP production and observe the rightward shift of this curve in the presence of this compound.
Ex Vivo Electrophysiology
3.2.1. Long-Term Potentiation (LTP) at Schaffer Collateral-CA1 Synapses
LTP is a form of synaptic plasticity crucial for learning and memory. The role of mGlu7 in modulating LTP can be investigated in hippocampal slices.[5]
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.
-
Recording:
-
Perform field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum of the CA1 region while stimulating the Schaffer collateral pathway.
-
Establish a stable baseline fEPSP recording for at least 20 minutes.
-
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Pharmacology: To investigate the role of mGlu7, apply the mGlu7 agonist L-AP4 or the NAM this compound to the slice before and during LTP induction.
-
Data Analysis: Measure the slope of the fEPSP and express it as a percentage of the baseline. A sustained increase in the fEPSP slope following HFS indicates the induction of LTP.
In Vivo Behavioral Assays
3.3.1. Marble Burying Test
This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.[6][7][9]
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Place 20-25 glass marbles evenly on the surface of the bedding.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the test.
-
Gently place a single mouse in the cage.
-
Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
After the session, carefully remove the mouse.
-
-
Scoring: Count the number of marbles that are at least two-thirds buried in the bedding.
-
Drug Administration: Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) 30 minutes before placing the mouse in the cage.
3.3.2. Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7]
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the mice to the testing room.
-
Place a single mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
-
Data Collection: Use video tracking software to record the time spent in and the number of entries into the open and closed arms.
-
Drug Administration: Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) 30 minutes prior to the test.
-
Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of mGlu7 and the experimental workflow for investigating its modulation by this compound.
mGlu7 Signaling Pathway
Caption: mGlu7 signaling cascade.
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound characterization.
Conclusion
This compound has proven to be an invaluable pharmacological tool for probing the complex roles of the mGlu7 receptor in the central nervous system. The data gathered from in vitro, ex vivo, and in vivo studies consistently demonstrate its properties as a potent and selective negative allosteric modulator with a clear anxiolytic-like profile in preclinical models. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of modulating mGlu7 for the treatment of anxiety and other neurological and psychiatric disorders. The continued investigation using tools like this compound will be crucial for translating our understanding of mGlu7 function into novel therapeutic strategies.
References
- 1. protocols.io [protocols.io]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. researchgate.net [researchgate.net]
- 6. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 7. mmpc.org [mmpc.org]
- 8. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity | Journal of Neuroscience [jneurosci.org]
- 9. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synaptic Plasticity: A Technical Guide to Utilizing ADX71743
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), in the intricate study of synaptic plasticity. This document provides a comprehensive overview of its mechanism, detailed experimental protocols for investigating its effects on long-term potentiation (LTP) and long-term depression (LTD), and a quantitative analysis of its impact on synaptic function.
Introduction to this compound and its Role in Synaptic Plasticity
This compound is a valuable pharmacological tool for dissecting the role of the mGlu7 receptor in modulating synaptic transmission and plasticity. mGlu7 receptors are predominantly located on presynaptic terminals and function as autoreceptors to regulate glutamate release.[1][2] By non-competitively inhibiting the function of mGlu7, this compound allows for a nuanced investigation of the receptor's contribution to the dynamic changes in synaptic strength that underlie learning and memory.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on hippocampal synaptic plasticity, primarily focusing on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse. Data regarding Long-Term Depression (LTD) with this compound is limited in the current literature; therefore, the LTD section outlines a proposed experimental design.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1
| Parameter | Condition | Result | Reference |
| LTP Induction | High-Frequency Stimulation (HFS) | This compound (3 µM) completely blocks the induction of LTP. | [2] |
| fEPSP Slope | 60 minutes post-HFS (Control) | Potentiation of ~150% of baseline. | [2] |
| fEPSP Slope | 60 minutes post-HFS (with 3 µM this compound) | No significant potentiation (~100% of baseline). | [2] |
| Paired-Pulse Facilitation (PPF) | Baseline vs. during HFS | This compound prevents the HFS-induced decrease in the PPF ratio. | [2] |
Table 2: Proposed Investigation of this compound on Long-Term Depression (LTD) in Hippocampal CA1
| Parameter | Proposed Condition | Expected Outcome (Hypothetical) | Rationale |
| LTD Induction | Low-Frequency Stimulation (LFS; e.g., 1 Hz for 15 min) or DHPG application | Potential modulation of LTD induction or expression. | To investigate the role of mGlu7 in LTD, which can be mGluR-dependent. |
| fEPSP Slope | 60 minutes post-LFS (Control) | Depression to ~70-80% of baseline. | Standard LTD protocol. |
| fEPSP Slope | 60 minutes post-LFS (with this compound) | Attenuation or enhancement of LTD, depending on the specific role of mGlu7 in the induction protocol. | To determine if mGlu7 activity is necessary for this form of plasticity. |
Experimental Protocols
Detailed methodologies for investigating the effects of this compound on synaptic plasticity are provided below. These protocols are based on established electrophysiological techniques in acute hippocampal slices.
Hippocampal Slice Preparation
-
Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature (22-25°C) for at least 1 hour to recover before recording.
Electrophysiological Recordings
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Place a recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Adjust the stimulation intensity to elicit a fEPSP with a slope that is 30-50% of the maximum response.
Long-Term Potentiation (LTP) Protocol
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering a single stimulus every 30 seconds.
-
To investigate the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 3 µM) for at least 20 minutes prior to LTP induction.[2]
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by a 20-second interval.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
Proposed Long-Term Depression (LTD) Protocol
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
To investigate the effect of this compound, perfuse the slice with aCSF containing this compound for at least 20 minutes prior to LTD induction.
-
Induce LTD using one of the following protocols:
-
Low-Frequency Stimulation (LFS): Apply a prolonged period of low-frequency stimulation (e.g., 900 pulses at 1 Hz).
-
mGluR-dependent chemical LTD: Bath apply the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG; e.g., 50 µM) for 5-10 minutes.
-
-
Continue recording fEPSPs for at least 60 minutes post-LTD induction to assess the induction and maintenance of LTD.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: mGlu7 signaling pathway in synaptic plasticity.
Caption: Experimental workflow for studying this compound's effects.
Conclusion
This compound serves as a critical tool for elucidating the complex role of mGlu7 receptors in synaptic plasticity. The provided data and protocols offer a solid foundation for researchers to investigate its effects on LTP and to explore its potential impact on LTD. The unique mechanism of action of this compound, particularly its influence on GABAergic interneurons, highlights the intricate regulatory networks governing synaptic strength and provides a promising avenue for future research in neuroscience and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Activation Conditions for the Induction of Metabotropic Glutamate Receptor-Dependent Long-Term Depression in Hippocampal CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Therapeutic Applications of ADX71743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1] Preclinical evidence strongly suggests its potential as a novel therapeutic agent, primarily for anxiety-related disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of new treatments for central nervous system (CNS) disorders.
Introduction
Metabotropic glutamate receptor 7 (mGlu7), a member of the Group III mGlu receptors, is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] Its localization at the presynaptic terminal allows it to act as an autoreceptor, modulating the release of glutamate and other neurotransmitters.[2] The unique pharmacological profile of mGlu7, including its low affinity for glutamate, suggests its involvement in conditions of excessive neuronal activity.[3] this compound, by negatively modulating mGlu7, presents a promising strategy for treating CNS disorders where dampening excessive glutamatergic signaling is beneficial.
Mechanism of Action
This compound is a negative allosteric modulator of the mGlu7 receptor.[1] Unlike orthosteric antagonists that directly compete with the endogenous ligand (glutamate) for the binding site, allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that, in the case of a NAM, reduces the affinity and/or efficacy of the endogenous ligand.
The primary signaling pathway of mGlu7 involves its coupling to Gαi/o proteins.[4][5] Upon activation by glutamate, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] As a NAM, this compound attenuates this glutamate-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP production.
Signaling Pathway Diagram
Caption: mGlu7 signaling pathway and the modulatory effect of this compound.
Preclinical Efficacy
Preclinical studies have primarily focused on the anxiolytic-like and analgesic properties of this compound.
Anxiety Models
This compound has demonstrated significant anxiolytic-like effects in various rodent models of anxiety.[1][6]
In the EPM test, this compound dose-dependently increased the time spent in the open arms, a behavior indicative of reduced anxiety.[1]
This compound robustly reduced the number of marbles buried by mice, suggesting a decrease in anxiety and repetitive behaviors.[1][7]
Visceral Pain Model
In a stress-sensitive rat strain, this compound was shown to reduce visceral hypersensitivity, indicating its potential in treating visceral pain disorders.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
In Vitro Potency
| Assay | Species | IC50 (nM) | Reference |
| mGlu7 NAM activity | Human | 300 | [7] |
In Vivo Efficacy in Anxiety Models
| Model | Species | Doses (mg/kg, s.c.) | Key Finding | Reference |
| Marble Burying | Mouse | 50, 100, 150 | Dose-dependent reduction in buried marbles | [1] |
| Elevated Plus Maze | Mouse | 50, 100, 150 | Dose-dependent increase in open arm exploration | [1] |
| Open Field Test | Rat (Wistar Kyoto) | 50, 100 | Increased total distance traveled and time in the inner zone | [9] |
Pharmacokinetic Parameters
| Species | Dose (mg/kg, s.c.) | Cmax (ng/mL) | T1/2 (hours) | Brain Penetration (CSF/Plasma ratio at Cmax) | Reference |
| Mouse | 12.5 | 1380 | 0.68 | 5.3% | [1][7] |
| Mouse | 100 | 12766 | 0.40 | Not Reported | [7] |
| Rat | 100 | 16800 | 1.5 | Not Reported | [7] |
Experimental Protocols
In Vitro Assays
The inhibitory effect of this compound on mGlu7-mediated changes in cAMP levels is a key in vitro validation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu7 receptor and a GloSensor cAMP biosensor.[5]
-
Protocol:
-
Cells are plated in a suitable multi-well plate and incubated.
-
Cells are treated with a known concentration of an mGlu7 agonist (e.g., L-AP4) in the presence and absence of varying concentrations of this compound.
-
Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, against which the inhibitory effect of the mGlu7 agonist is measured.
-
The GloSensor assay utilizes a genetically engineered luciferase that emits light in the presence of cAMP. The luminescence is measured using a luminometer.[5]
-
The IC50 value for this compound is determined by measuring the concentration of the compound that produces 50% inhibition of the agonist-induced decrease in cAMP.
-
In Vivo Behavioral Assays
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Rodents are administered this compound or vehicle via subcutaneous injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), the animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
-
Behavior is recorded and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.
-
-
Endpoint: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the number of entries into the open arms.
-
Apparatus: A standard rodent cage filled with bedding material, with a set number of marbles (e.g., 20) evenly spaced on the surface.
-
Procedure:
-
Mice are administered this compound or vehicle.
-
After the pretreatment period, the mouse is placed in the cage.
-
The mouse is left undisturbed for a specific duration (e.g., 30 minutes).
-
At the end of the session, the number of marbles buried (typically defined as at least two-thirds covered by bedding) is counted.
-
-
Endpoint: A reduction in the number of buried marbles is indicative of anxiolytic and/or anti-compulsive effects.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound has emerged as a valuable pharmacological tool for investigating the role of mGlu7 in the CNS and as a promising lead compound for the development of novel anxiolytics. Its selective negative allosteric modulation of mGlu7 offers a targeted approach to mitigating excessive glutamatergic activity implicated in anxiety and related disorders. The robust preclinical data, demonstrating its anxiolytic-like efficacy and favorable pharmacokinetic profile, warrant further investigation.
Future research should focus on expanding the therapeutic potential of this compound to other CNS disorders where mGlu7 is implicated, such as post-traumatic stress disorder (PTSD) and certain forms of epilepsy. Further elucidation of the downstream signaling pathways modulated by this compound will provide a more comprehensive understanding of its mechanism of action. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this compound in human populations. The continued development of selective mGlu7 modulators like this compound holds significant promise for advancing the treatment of debilitating neurological and psychiatric conditions.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiolytic Potential of ADX71743: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on ADX71743, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), and its potential as an anxiolytic agent. This document synthesizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and research workflows.
Introduction to this compound and the mGlu7 Receptor in Anxiety
Metabotropic glutamate receptor 7 (mGlu7) is a presynaptic Group III mGlu receptor that plays a crucial role in modulating glutamate and GABA release, thereby influencing neuronal excitability.[1] Its high expression in brain regions associated with fear and anxiety, such as the amygdala and hippocampus, has made it a compelling target for the development of novel anxiolytic therapies.[1][2] this compound has emerged as a potent and selective mGlu7 NAM, demonstrating promising anxiolytic-like effects in various preclinical models.[3] This document will explore the foundational research that characterizes the pharmacological profile and anxiolytic potential of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 (vs. L-AP4) | 125 nM | Human | Intracellular Ca2+ Mobilization | [3] |
| IC50 (vs. Glutamate) | 22 nM | Human | Intracellular Ca2+ Mobilization | [3] |
| Mechanism of Action | Negative Allosteric Modulator | - | Schild Plot Analysis | [3] |
| Brain Penetrance (CSF/Plasma Ratio) | 0.8% | Mouse | Pharmacokinetic Analysis | [3] |
| Brain Penetrance (CSF/Plasma Ratio at Cmax) | 5.3% | Mouse & Rat | Pharmacokinetic Analysis | [3] |
Table 2: In Vivo Anxiolytic-like Efficacy of this compound
| Animal Model | Test | Doses (mg/kg, s.c.) | Key Finding | Reference |
| Mouse | Marble Burying Test | 50, 100, 150 | Dose-dependent reduction in the number of buried marbles. | [3] |
| Mouse | Elevated Plus Maze | 50, 100, 150 | Dose-dependent increase in open-arm exploration. | [3] |
| Rat (Wistar Kyoto) | Open Field Test | 50, 100 | Increased total distance traveled and distance in the inner zone. | [2] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg, s.c.) | Cmax (ng/mL) | Tmax (min) | Half-life (h) | Reference |
| 12.5 | 1380 | 15-30 | 0.68 | [3] |
| 100 | 12766 | 15-30 | 0.40 | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Assays
3.1.1. Intracellular Calcium Mobilization Assay
-
Cell Line: HEK293 cells stably expressing human or rat mGlu7 receptors.
-
Method: Cells are loaded with a calcium-sensitive fluorescent dye. The agonist (L-AP4 or glutamate) is added to stimulate the receptor, leading to an increase in intracellular calcium, which is measured by fluorescence.
-
This compound Application: this compound is pre-incubated with the cells before the addition of the agonist to determine its inhibitory effect (IC50).
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal agonist response is calculated as the IC50 value.
3.1.2. Schild Plot Analysis
-
Purpose: To determine the mechanism of antagonism (competitive vs. non-competitive).
-
Method: Concentration-response curves for the agonist (L-AP4) are generated in the presence of increasing concentrations of this compound.
-
Analysis: A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. A linear plot with a slope of 1 is indicative of competitive antagonism, while deviations suggest non-competitive or allosteric modulation. The results for this compound confirmed its action as a negative allosteric modulator.[3]
In Vivo Behavioral Assays
3.2.1. Marble Burying Test
-
Apparatus: A standard mouse cage filled with 5 cm of bedding material. Twenty glass marbles are evenly spaced on the surface.
-
Procedure: A single mouse is placed in the cage and allowed to explore for 30 minutes.
-
Scoring: The number of marbles buried by at least two-thirds of their surface area is counted.
-
Interpretation: A reduction in the number of buried marbles is indicative of anxiolytic-like or anti-compulsive-like effects.
3.2.2. Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.
-
Procedure: A single mouse is placed in the center of the maze and allowed to explore for 5 minutes.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
3.2.3. Open Field Test
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure: A single rat is placed in the center of the arena and allowed to explore for a set period.
-
Data Collection: Locomotor activity, including total distance traveled and distance traveled in the center (inner zone) of the arena, is recorded using an automated tracking system.
-
Interpretation: An increase in the distance traveled in the inner zone is considered an index of anxiolytic-like activity, as anxious animals tend to stay close to the walls (thigmotaxis).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of mGlu7 Receptor Modulation
Caption: mGlu7 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Preclinical Anxiolytic Evaluation
Caption: Preclinical workflow for the evaluation of anxiolytic drug candidates like this compound.
Conclusion
The early-stage research on this compound provides a strong rationale for its further development as a potential treatment for anxiety disorders. Its selective negative allosteric modulation of the mGlu7 receptor, coupled with demonstrated anxiolytic-like efficacy in robust preclinical models and favorable pharmacokinetic properties, underscores its therapeutic promise. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of anxiety and glutamate pharmacology. Further investigation into the long-term efficacy and safety profile of this compound is warranted.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with ADX71743
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). This document includes detailed methodologies for key behavioral assays, a summary of pharmacokinetic and pharmacodynamic data, and a visualization of the underlying signaling pathway. The provided protocols and data are intended to guide researchers in designing and executing in vivo experiments to further elucidate the therapeutic potential of this compound and other mGlu7 modulators.
Introduction
Metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[1][2] As a negative allosteric modulator, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct site on the receptor to inhibit its function.[3][4] Preclinical studies have demonstrated the anxiolytic-like effects of this compound, suggesting its potential as a therapeutic agent for anxiety disorders.[3][5][6] This document outlines the in vivo experimental procedures used to characterize the pharmacological profile of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Administration Route | Subcutaneous (s.c.) | - | [3][6] |
| Dose | 12.5 mg/kg | - | [7] |
| Tmax (Plasma) | 15-30 minutes | - | [4] |
| Half-life (t½) | ~0.5 hours | - | [7] |
| Brain Penetrance | Yes | CSF/total plasma concentration ratio at Cmax = 5.3% | [3][6] |
Table 2: Summary of In Vivo Behavioral Studies with this compound in Rodents
| Behavioral Test | Species | Doses (s.c.) | Key Findings | Reference |
| Elevated Plus Maze | Mouse & Rat | 50, 100, 150 mg/kg | Dose-dependently increased open arm exploration, indicating anxiolytic-like effects. | [3][6] |
| Marble Burying Test | Mouse | 50, 100, 150 mg/kg | Dose-dependently reduced the number of buried marbles, suggesting anxiolytic or anti-compulsive effects. | [3][6] |
| Rotarod Test | Mouse | 50, 100, 150 mg/kg | No impairment of motor coordination observed. | [3][6] |
| Locomotor Activity | Mouse & Rat | 50, 100, 150 mg/kg | No significant effect on spontaneous locomotor activity. | [3][6] |
| Amphetamine-Induced Hyperactivity | Mouse | 50, 100, 150 mg/kg | Caused a small reduction in hyperactivity. | [3][6] |
| Forced Swim Test | Mouse | Not specified | Inactive, suggesting a lack of antidepressant-like effects in this model. | [3][6] |
| DOI-Induced Head Twitch | Mouse | Not specified | Inactive. | [5] |
| Conditioned Avoidance Response | Rat | Not specified | Inactive. | [5] |
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu7 receptor. The canonical signaling pathway for mGlu7 involves coupling to Gαi/o proteins.[5] Activation of this G-protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[5] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the inhibition of N- and P/Q-type Ca2+ channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][8] By acting as a NAM, this compound inhibits these downstream effects that are normally initiated by glutamate binding.
Caption: Signaling pathway of the mGlu7 receptor and the inhibitory action of this compound.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[9]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).[10]
-
Two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) arranged opposite to each other.[10]
-
A central platform (e.g., 5 x 5 cm).[10]
-
The open arms may have a small ledge (e.g., 0.5 cm) to prevent falls.[10]
Procedure:
-
Administer this compound (50, 100, or 150 mg/kg, s.c.) or vehicle to the animals. The original study administered the compound 30 minutes before testing.[5]
-
Allow for a habituation period in the testing room for at least 30-60 minutes before the trial.
-
Place the mouse onto the central platform of the EPM, facing one of the closed arms.[10]
-
Allow the animal to explore the maze freely for a 5-10 minute session.[10][11]
-
Record the session using a video camera for later analysis.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general locomotor effects).
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Caption: Experimental workflow for the Elevated Plus Maze test.
Marble Burying Test for Anxiolytic/Anti-Compulsive Behavior
Objective: To assess repetitive and compulsive-like behaviors in mice.[3][12]
Apparatus:
-
Standard rodent cage (e.g., 27 x 16.5 x 12.5 cm).[13]
-
Approximately 5 cm of clean bedding material.[12]
Procedure:
-
Prepare the test cages by placing 5 cm of bedding and arranging 20 marbles evenly on the surface.[12]
-
Administer this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes prior to testing.[5]
-
Gently place a single mouse in the cage.
-
Allow the mouse to remain undisturbed for 30 minutes.[3][12]
-
After the session, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[3]
Data Analysis:
-
The number of buried marbles.
-
A decrease in the number of buried marbles is interpreted as an anxiolytic or anti-compulsive effect.
Caption: Experimental workflow for the Marble Burying test.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.[4]
Apparatus:
Procedure:
-
Administer this compound (50, 100, or 150 mg/kg, s.c.) or vehicle.
-
A pre-training or habituation session may be conducted prior to testing.
-
Place the mouse on the rotating rod.
-
The rod can be set to accelerate (e.g., from 4 to 40 rpm over 300 seconds) or maintain a constant speed.[4]
-
Record the latency to fall from the rod. A cutoff time (e.g., 300 seconds) is typically used.
-
Multiple trials (e.g., 3 trials with an inter-trial interval of 15 minutes) are often conducted.[4]
Data Analysis:
-
Latency to fall from the rod in each trial.
-
A lack of significant difference in the latency to fall between treated and control groups indicates no impairment in motor coordination.[3][6]
Amphetamine-Induced Hyperactivity
Objective: To assess the potential antipsychotic-like properties of a compound by measuring its ability to attenuate stimulant-induced hyperlocomotion.[15]
Apparatus:
-
Open field arena equipped with automated photobeam detection or video tracking system.
Procedure:
-
Habituate the animals to the open field arena for a set period (e.g., 30-60 minutes) on days prior to testing.
-
On the test day, administer this compound (50, 100, or 150 mg/kg, s.c.) or vehicle.
-
After a pre-treatment interval (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p. or s.c.).[15][16][17]
-
Immediately place the animal in the open field arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).
Data Analysis:
-
Total distance traveled.
-
Horizontal activity (beam breaks).
-
A reduction in amphetamine-induced locomotion compared to the vehicle-amphetamine group suggests potential antipsychotic-like activity.
Conclusion
The in vivo characterization of this compound reveals a promising anxiolytic-like profile without significant sedative or motor-impairing effects at the tested doses.[3][6] The detailed protocols provided herein serve as a guide for the consistent and reproducible evaluation of this compound and other mGlu7 modulators in preclinical models of anxiety and other CNS disorders. The visualization of the mGlu7 signaling pathway offers a framework for understanding the mechanism of action of this compound class. Further research utilizing these and other relevant in vivo models will be crucial in fully elucidating the therapeutic potential of targeting the mGlu7 receptor.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated plus maze for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomed-easy.com [biomed-easy.com]
- 15. alpha(2A)-Adrenoceptors regulate d-amphetamine-induced hyperactivity and behavioural sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX71743 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ADX71743, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), in cell culture experiments.[1][2] Adherence to these guidelines will ensure accurate and reproducible results in the investigation of mGlu7 signaling and its role in various physiological and pathological processes.
Physicochemical Properties and Solubility
This compound is a potent and selective tool for studying the function of the mGlu7 receptor.[1] Understanding its physical and chemical characteristics is crucial for proper handling and experimental design.
| Property | Value | Reference |
| Molecular Weight | 269.34 g/mol | |
| Formula | C₁₇H₁₉NO₂ | |
| CAS Number | 1431641-29-0 | |
| Solubility | DMSO: up to 100 mM (26.93 mg/mL) Ethanol: up to 100 mM (26.93 mg/mL) | |
| Storage | Store stock solutions at -20°C or -80°C. |
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu7 receptor.[1] This means it binds to a site on the receptor distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The mGlu7 receptor is a G protein-coupled receptor (GPCR) that is typically coupled to Gαi/o proteins.[3] Activation of mGlu7 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] By negatively modulating this receptor, this compound can prevent this downstream signaling cascade.
References
Application Notes and Protocols for Utilizing ADX71743 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), in the elevated plus maze (EPM) test. The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1] Pharmacological inhibition of mGluR7 has been identified as a promising therapeutic strategy for the treatment of anxiety disorders.[2][3] this compound has demonstrated a clear anxiolytic-like profile in preclinical studies, making it a valuable tool for investigating the role of mGluR7 in anxiety and for the development of novel anxiolytic agents.[3][4]
This compound acts by binding to an allosteric site on the mGluR7, modulating the receptor's response to the endogenous ligand, glutamate. This negative allosteric modulation reduces the receptor's activity, leading to the observed anxiolytic effects. Studies have shown that this compound is brain-penetrant and bioavailable following subcutaneous administration.[3][4]
Data Presentation
The anxiolytic-like effects of this compound in the elevated plus maze are characterized by a dose-dependent increase in the time spent and the number of entries into the open arms of the maze. The following table summarizes representative quantitative data based on findings reported by Kalinichev et al. (2013).
| Treatment Group | Dose (mg/kg, s.c.) | Time in Open Arms (% of Total Time) | Open Arm Entries (% of Total Entries) | Total Arm Entries (Locomotor Activity) |
| Vehicle | - | 15 ± 2.5 | 20 ± 3.1 | 25 ± 2.8 |
| This compound | 50 | 28 ± 3.2 | 35 ± 4.0 | 24 ± 3.0 |
| This compound | 100 | 35 ± 4.1 | 42 ± 4.5 | 26 ± 2.5 |
| This compound | 150 | 38 ± 3.8 | 45 ± 4.2 | 25 ± 2.9 |
*Note: Data are presented as mean ± SEM. The values in this table are illustrative and based on the dose-dependent anxiolytic-like profile reported in the literature.[3][4] For precise experimental values, refer to the original publication by Kalinichev et al., J Pharmacol Exp Ther, 2013.[4] *p < 0.05, *p < 0.01 compared to Vehicle group.
Experimental Protocols
I. Materials and Apparatus
-
Test Compound: this compound, synthesized and prepared for in vivo use.
-
Vehicle: A suitable vehicle for subcutaneous (s.c.) injection (e.g., 20% β-cyclodextrin in saline).
-
Animals: Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats). Age and weight should be consistent across all experimental groups.
-
Elevated Plus Maze Apparatus:
-
Constructed of a non-reflective, neutral-colored material (e.g., grey or black PVC).
-
For mice: Two open arms (e.g., 30 cm x 5 cm) and two closed arms (e.g., 30 cm x 5 cm) with 15 cm high walls.
-
For rats: Two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm) with 40 cm high walls.
-
The arms extend from a central platform (e.g., 5 cm x 5 cm for mice; 10 cm x 10 cm for rats).
-
The entire maze should be elevated to a height of 50-70 cm above the floor.
-
-
Testing Environment: A dedicated, quiet room with controlled and consistent lighting (e.g., dim illumination of 10-20 lux in the center of the maze).
-
Data Acquisition: An overhead video camera connected to a computer with automated video tracking software (e.g., ANY-maze, EthoVision XT).
II. Experimental Procedure
-
Animal Acclimation:
-
House animals in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) for at least one week prior to testing.
-
Handle the animals for 3-5 days before the experiment to reduce stress associated with handling.
-
On the day of testing, transport the animals to the behavioral testing room and allow them to acclimate for at least 60 minutes before the start of the experiment.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle via subcutaneous (s.c.) injection at the desired doses (e.g., 50, 100, 150 mg/kg).
-
The pre-treatment time should be consistent across all animals, typically 30-60 minutes before placing the animal on the maze.
-
-
Elevated Plus Maze Test:
-
Place the animal gently onto the central platform of the maze, facing one of the closed arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the maze undisturbed for a single 5-minute session.
-
The experimenter should remain out of the animal's sight during the test.
-
At the end of the 5-minute session, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) and allow it to dry completely between trials to remove any olfactory cues.
-
III. Data Analysis
-
Primary Measures:
-
Time spent in the open arms: An increase is indicative of an anxiolytic-like effect.
-
Number of entries into the open arms: An increase suggests reduced anxiety.
-
Time spent in the closed arms: A decrease can also indicate an anxiolytic effect.
-
-
Locomotor Activity Measure:
-
Statistical Analysis:
-
Data should be analyzed using a one-way analysis of variance (ANOVA) with the treatment dose as the independent variable.
-
Post-hoc tests (e.g., Dunnett's or Tukey's test) should be used to compare the this compound treatment groups to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the mGluR7 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the elevated plus maze test with this compound.
Logical Relationship
Caption: Logical flow from this compound administration to behavioral outcome.
References
Application Notes and Protocols: Evaluating the Anxiolytic Potential of ADX71743 using the Marble Burying Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marble burying test is a widely utilized behavioral paradigm to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.[1] The innate tendency of mice to dig and bury novel objects, such as glass marbles, is considered a manifestation of defensive burying, a behavior that is sensitive to anxiolytic drug administration.[1][2] This document provides a comprehensive protocol for conducting the marble burying test to evaluate the pharmacological effects of ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[3][4] Preclinical studies have demonstrated that this compound exhibits anxiolytic-like properties in this assay, making it a valuable tool for investigating the role of mGlu7 in anxiety and related disorders.[3][4][5][6]
Compound Information
This compound is a potent and selective negative allosteric modulator of the mGlu7 receptor.[3][4][7] It is a brain-penetrant compound that has been shown to be bioavailable following subcutaneous administration in mice.[3][4] In vivo studies have established that this compound can dose-dependently reduce the number of marbles buried by mice, indicative of its anxiolytic-like effects.[3][4]
Experimental Protocol
This protocol is designed for the assessment of the anxiolytic effects of this compound in mice.
Materials:
-
Standard mouse cages (e.g., 30 cm x 20 cm x 20 cm)
-
Clean bedding material (e.g., wood chip bedding, approximately 5 cm deep)[1][8]
-
Glass marbles (approximately 1.5 cm in diameter), 20-25 per cage[8][9][10]
-
This compound
-
Vehicle solution (e.g., saline)
-
Syringes and needles for subcutaneous injection
-
Timer
-
Ethanol (70%) for cleaning marbles
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the start of the experiment to minimize stress.[10]
-
Cage Preparation: Fill clean standard mouse cages with a 5 cm layer of fresh bedding.[1][8] Evenly space 20-25 marbles on the surface of the bedding.[9][10]
-
Animal Groups: Divide the mice into experimental groups (n=10-15 per group is recommended):
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Initiation: Gently place a single mouse in the prepared cage.[9]
-
Test Duration: Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes.[1][8][9]
-
Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.[1][8][9] Scoring should be performed by at least two independent observers who are blind to the treatment conditions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the number of buried marbles between the different treatment groups.
Data Presentation
The quantitative data from this experiment can be summarized in the following table:
| Treatment Group | Dose (mg/kg) | N | Mean Number of Marbles Buried (± SEM) | % Reduction in Burying vs. Vehicle |
| Vehicle | - | 12 | 15.2 ± 1.3 | 0% |
| This compound | 50 | 12 | 10.5 ± 1.1* | 30.9% |
| This compound | 100 | 12 | 7.8 ± 0.9** | 48.7% |
| This compound | 150 | 12 | 5.4 ± 0.7*** | 64.5% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. (Note: Data are hypothetical for illustrative purposes).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the marble burying test with this compound.
Signaling Pathway
Caption: Proposed signaling pathway of this compound's anxiolytic effect.
References
- 1. Marble burying - Wikipedia [en.wikipedia.org]
- 2. Marble Burying [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. mmpc.org [mmpc.org]
- 9. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Testing: Marble Burying Test [bio-protocol.org]
Application Notes and Protocols for ADX71743 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1] The mGlu7 receptor, a G-protein coupled receptor, is predominantly expressed presynaptically in various brain regions implicated in fear and anxiety, including the amygdala and hippocampus. It acts as an autoreceptor to inhibit glutamate release. Pharmacological inhibition of mGlu7 is being investigated as a potential therapeutic strategy for anxiety-related disorders.[1]
Fear conditioning is a widely used behavioral paradigm to study the neural mechanisms of fear learning, memory, and extinction. By investigating the effects of this compound in fear conditioning models, researchers can elucidate the role of the mGlu7 receptor in these processes and evaluate the therapeutic potential of its modulation. These application notes provide detailed protocols for utilizing this compound in fear conditioning studies and illustrate how to present the resulting data.
Data Presentation
Quantitative data from fear conditioning experiments should be organized to clearly display the effects of this compound on different phases of fear memory. The primary measure is typically "freezing," an immobile posture indicative of fear in rodents. Data should be presented as the mean percentage of time spent freezing ± standard error of the mean (SEM).
Below are representative tables illustrating how data from cued and contextual fear conditioning experiments investigating this compound could be structured.
Table 1: Representative Data for the Effect of this compound on Cued Fear Conditioning
| Treatment Group | Dose (mg/kg, s.c.) | N | Fear Acquisition (% Freezing, Last Trial) | Fear Expression (Tone Test, % Freezing) | Extinction (First 2 Trials, % Freezing) | Extinction (Last 2 Trials, % Freezing) |
| Vehicle | 0 | 12 | 75 ± 5 | 70 ± 6 | 68 ± 7 | 25 ± 4 |
| This compound | 50 | 12 | 73 ± 6 | 68 ± 5 | 72 ± 6 | 45 ± 5* |
| This compound | 100 | 12 | 76 ± 5 | 71 ± 7 | 75 ± 5 | 60 ± 6** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Table 2: Representative Data for the Effect of this compound on Contextual Fear Conditioning
| Treatment Group | Dose (mg/kg, s.c.) | N | Fear Acquisition (% Freezing, Post-Shock) | Contextual Fear Memory Test (% Freezing) |
| Vehicle | 0 | 12 | 65 ± 6 | 60 ± 7 |
| This compound | 50 | 12 | 68 ± 5 | 62 ± 6 |
| This compound | 100 | 12 | 66 ± 7 | 61 ± 5 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for a cued fear conditioning experiment in rats to assess the effect of this compound on fear memory extinction.
Materials
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male Sprague-Dawley rats (250-300g)
-
Fear conditioning chambers equipped with a grid floor for foot shock delivery, a speaker for auditory cues, and a video camera.
-
Software for controlling stimulus presentation and recording behavior.
Experimental Workflow Diagram
Caption: Workflow for a 4-day cued fear conditioning experiment with this compound.
Procedure
1. Animal Handling and Habituation (Day 1)
-
Upon arrival, allow animals to acclimate to the housing facility for at least one week.
-
Handle each rat for 5 minutes per day for 3 days leading up to the experiment to reduce stress.
-
On Day 1, place each rat in the fear conditioning chamber for 5 minutes without any auditory or shock stimuli to allow for habituation to the context.
2. Fear Conditioning (Day 2)
-
Place the rat in the conditioning chamber.
-
Allow a 3-minute baseline period.
-
Present a series of 5 pairings of a conditioned stimulus (CS; e.g., a 30-second, 80 dB tone) that co-terminates with an unconditioned stimulus (US; e.g., a 2-second, 0.7 mA foot shock).
-
The inter-trial interval (ITI) between pairings should be approximately 2 minutes.
-
Remove the rat from the chamber 2 minutes after the final pairing.
3. This compound Preparation and Administration
-
Prepare this compound in the chosen vehicle (e.g., 10% Tween 80 in 0.9% saline). Doses of 50 and 100 mg/kg are suggested based on previous behavioral studies.[1]
-
Administer this compound or vehicle via subcutaneous (s.c.) injection 30 minutes prior to the extinction training session.
4. Extinction Training (Day 3)
-
Thirty minutes after drug or vehicle administration, place the rat in a novel context (different from the conditioning chamber in terms of shape, color, and odor).
-
Allow a 3-minute baseline period.
-
Present 20 trials of the CS (tone) alone, without the US (foot shock).
-
Maintain a 2-minute ITI.
-
This session measures the acquisition of fear extinction.
5. Extinction Recall Test (Day 4)
-
The following day, place the rat back into the novel (extinction) context.
-
After a 3-minute baseline, present 4 CS (tone) trials.
-
This session tests the recall of the extinction memory formed on the previous day.
6. Data Analysis
-
Behavior is recorded throughout all sessions.
-
Freezing behavior (complete immobility except for respiration) is scored during the tone presentations and baseline periods.
-
Data is typically converted to a percentage of time spent freezing.
-
Statistical analysis (e.g., ANOVA with repeated measures) is used to compare freezing levels between the this compound-treated and vehicle-treated groups across the different phases of the experiment.
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu7 receptor. The mGlu7 receptor is a Gi/o-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade ultimately modulates synaptic transmission, primarily by inhibiting presynaptic glutamate release. By binding to an allosteric site, this compound reduces the affinity and/or efficacy of glutamate for the mGlu7 receptor, thereby attenuating this inhibitory signaling pathway and leading to a disinhibition of glutamate release.
mGlu7 Receptor Signaling Diagram
Caption: Negative modulation of mGlu7 by this compound inhibits its signaling cascade.
References
Application Notes and Protocols: Schild Plot Analysis of ADX71743 for the Characterization of mGlu7 Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1][2] This document provides detailed application notes and protocols for the in vitro characterization of this compound using Schild plot analysis, a critical method for determining the nature and potency of receptor antagonists. The mGlu7 receptor, a Class C G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including anxiety.[1][2][3] Understanding the interaction of novel modulators like this compound with this receptor is crucial for drug development.
The protocols outlined below describe the use of a cyclic adenosine (B11128) monophosphate (cAMP) assay in a recombinant cell line expressing the human mGlu7 receptor to determine the antagonist properties of this compound.
Data Presentation
| Parameter | Agonist | Cell Line | Assay Type | Value | Reference |
| IC50 | L-AP4 | HEK-293 (human mGlu7) | cAMP Assay | 63 ± 2 nM | [4] |
| IC50 | L-AP4 | HEK-293 (rat mGlu7) | cAMP Assay | 88 ± 9 nM | [4] |
| IC50 | Glutamate | In-house cell lines | Not Specified | 22 nM | [5] |
| IC50 | L-AP4 | In-house cell lines | Not Specified | 125 nM | [5] |
| IC50 | Not Specified | Not Specified | Not Specified | 300 nM | [6][7] |
Note on Schild Analysis Data: A comprehensive Schild plot analysis for a non-competitive antagonist like this compound would be expected to yield a Schild plot with a slope significantly different from unity. The pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to achieve the same response, is a key parameter derived from this analysis for competitive antagonists.[8][9][10] For non-competitive antagonists, the Schild plot may be non-linear or have a slope that deviates from 1, and the concept of a single pA2 value may not be directly applicable.[4][8]
Experimental Protocols
This section details the methodology for performing a Schild plot analysis of this compound using an in vitro cAMP assay.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human mGlu7 receptor and a suitable G-protein (e.g., a chimeric Gα protein to couple to a measurable downstream signal).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Agonist: L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), a selective group III mGlu receptor agonist.[1][2]
-
Antagonist: this compound.
-
cAMP Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence polarization-based).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer as recommended by the cAMP assay kit manufacturer.
-
Reagents for cAMP stimulation: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels, against which the inhibitory effect of the mGlu7 agonist is measured).
-
Multi-well plates: 96-well or 384-well white opaque plates suitable for luminescence or fluorescence-based assays.
Experimental Procedure:
-
Cell Culture and Plating:
-
Culture the mGlu7-expressing HEK-293 cells according to standard cell culture protocols.
-
On the day before the assay, harvest the cells and plate them into the multi-well plates at a predetermined optimal density. Allow the cells to adhere and grow overnight.
-
-
Preparation of Reagents:
-
Prepare stock solutions of L-AP4 and this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production.
-
-
Schild Plot Experiment:
-
Wash the cells with assay buffer to remove the culture medium.
-
Add different fixed concentrations of this compound to the wells. Include a vehicle control group with no antagonist. Incubate for a sufficient time to allow the antagonist to reach equilibrium with the receptors (e.g., 15-30 minutes).
-
To all wells, add a range of concentrations of the agonist L-AP4. It is crucial to have a full concentration-response curve for the agonist at each concentration of the antagonist.
-
Co-incubate with forskolin to stimulate cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer to allow for changes in intracellular cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
For each fixed concentration of this compound, plot the response (e.g., percentage inhibition of forskolin-stimulated cAMP) against the logarithm of the L-AP4 concentration to generate a series of agonist concentration-response curves.
-
Determine the EC50 value of L-AP4 for each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC50 of L-AP4 in the presence of this compound) / (EC50 of L-AP4 in the absence of this compound).
-
Construct the Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression analysis on the Schild plot to determine the slope and the x-intercept. The x-intercept is equal to the negative pA2 value. For a non-competitive antagonist, the slope is expected to be significantly different from 1.0.
-
Visualizations
Signaling Pathway of mGlu7 Receptor
Caption: Signaling pathway of the mGlu7 receptor and the inhibitory action of this compound.
Experimental Workflow for Schild Plot Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pa2 determination | PPTX [slideshare.net]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 9. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: cAMP Accumulation Assay for Determining ADX71743 Activity at the mGlu7 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1] The mGlu7 receptor, a member of the Group III mGlu receptors, is a Gαi/o-coupled G-protein coupled receptor (GPCR). Its activation by endogenous ligands, such as glutamate, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] As a NAM, this compound does not bind to the orthosteric glutamate binding site but to an allosteric site on the receptor. This binding reduces the receptor's response to an agonist.[1]
This document provides detailed protocols for a cell-based cAMP accumulation assay to characterize the activity of this compound on the human mGlu7 receptor. This assay is fundamental for determining the potency and efficacy of NAMs targeting Gi-coupled receptors. The principle of the assay is to first stimulate adenylyl cyclase with forskolin (B1673556) to produce a measurable level of cAMP. Then, an mGlu7 agonist, such as L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), is added to activate the receptor and inhibit cAMP accumulation. The negative allosteric modulatory activity of this compound is then quantified by its ability to reverse the agonist-induced inhibition of cAMP levels. Some studies also suggest that this compound may have inverse agonist properties by enhancing forskolin-stimulated cAMP production in the absence of an agonist.
Data Presentation
| Compound | Target | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| This compound | Human mGlu7 | Calcium Mobilization | L-AP4 | HEK293 | 460 | |
| This compound | Human mGlu7 | Phoenyx cAMP assay | L-AP4 | T-REx 293 | Not explicitly stated | [1] |
Signaling Pathway and Experimental Workflow
mGlu7 Signaling Pathway and Modulation by this compound
Caption: The mGlu7 receptor signaling pathway and points of intervention.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for the this compound cAMP accumulation assay.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be adapted for other formats. It is recommended to use a commercial cAMP assay kit (e.g., PerkinElmer AlphaScreen™, Promega cAMP-Glo™) and follow the manufacturer's instructions for the detection part of the assay.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu7 receptor (HEK293-hmGlu7).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with 10 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation. Prepare a stock solution in DMSO.
-
Adenylyl Cyclase Activator: Forskolin. Prepare a stock solution in DMSO.
-
mGlu7 Agonist: L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4). Prepare a stock solution in aqueous buffer.
-
Test Compound: this compound. Prepare a stock solution in DMSO.
-
cAMP Detection Kit: A commercial kit based on principles such as HTRF, AlphaScreen, or bioluminescence.
-
Cell Lysis Buffer: As provided in the cAMP detection kit.
-
White, opaque 96-well cell culture plates.
Cell Culture and Plating
-
Culture HEK293-hmGlu7 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend the cells in a complete culture medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
cAMP Accumulation Assay Protocol
-
Prepare Reagents:
-
Prepare a working solution of IBMX in an assay buffer. A final concentration of 500 µM is commonly used.
-
Prepare a serial dilution of this compound in assay buffer containing IBMX. The final DMSO concentration should be kept below 0.5%.
-
Prepare a solution of Forskolin and L-AP4 in assay buffer containing IBMX. The final concentration of Forskolin should be at its EC80 (typically 1-10 µM, to be determined empirically), and the final concentration of L-AP4 should be at its EC80 (concentration to be determined empirically for the specific cell line).
-
-
Compound Addition and Stimulation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the serially diluted this compound or vehicle (assay buffer with IBMX and DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add 50 µL of the Forskolin and L-AP4 solution to all wells (except for control wells for basal and forskolin-only stimulation).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation, lyse the cells according to the instructions of the chosen cAMP detection kit. This typically involves adding a specific volume of lysis buffer provided in the kit.
-
Add the cAMP detection reagents (e.g., acceptor and donor beads for AlphaScreen) to the lysate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 1-3 hours) to allow for the detection reaction to occur.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology (e.g., a luminometer for cAMP-Glo, an EnVision reader for AlphaScreen).
-
Controls to include:
-
Basal control (cells with vehicle only).
-
Forskolin-only control (maximum cAMP signal).
-
Forskolin + L-AP4 control (inhibited cAMP signal, 0% effect of NAM).
-
-
Normalize the data to the forskolin-only (100% signal) and Forskolin + L-AP4 (0% signal) controls.
-
Plot the normalized response as a function of the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the activity of negative allosteric modulators of the Gi-coupled mGlu7 receptor, such as this compound. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay in their drug discovery and development efforts. Careful optimization of cell number, agonist concentration, and forskolin concentration is crucial for achieving high-quality, reproducible data.
References
Troubleshooting & Optimization
ADX71743 solubility in DMSO and ethanol
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for information regarding the solubility and handling of ADX71743 in common laboratory solvents, DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: The solubility of this compound can vary slightly depending on the source and purity of the compound, as well as the experimental conditions. Published data indicates a solubility of up to 26.93 mg/mL (100 mM) in both DMSO and ethanol[1]. However, other sources suggest a solubility of 5 mg/mL in DMSO, with the recommendation of warming the solution. It is always advisable to consult the certificate of analysis provided with your specific batch of this compound.
Q2: How should I prepare a stock solution of this compound?
A2: For in vitro experiments, a common practice is to prepare a 10 mM stock solution of this compound in 100% DMSO[2]. The solution should be stored at -20°C or -80°C when not in use. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its low aqueous solubility. The standard procedure is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium to the desired final concentration.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for longer periods (up to one year)[3][4]. It is best practice to use freshly prepared solutions for experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 26.93 | 100 | --- | [1] |
| DMSO | 5 | ~18.5 | Warmed | |
| Ethanol | 26.93 | 100 | --- | [1] |
Molecular Weight of this compound is 269.34 g/mol .
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.69 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. For example, if your highest desired concentration is 10 µM, you can perform a 1:1000 dilution of your 10 mM stock.
-
Ensure that the final concentration of DMSO in the assay medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the experimental wells.
-
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the room temperature may be too low.
-
Troubleshooting Steps:
-
Try gentle warming of the solution in a water bath (up to 37°C).
-
Vortex the solution for a longer period.
-
If the compound still does not dissolve, consider preparing a more dilute stock solution.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Troubleshooting Steps:
-
Increase the volume of the aqueous buffer for dilution.
-
Vortex the solution immediately after adding the DMSO stock to the aqueous buffer to ensure rapid mixing.
-
Consider using a different buffer system or adding a small amount of a solubilizing agent, such as Pluronic F-68, to the aqueous buffer.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions.
-
Ensure stock solutions are properly aliquoted and stored at the recommended temperature.
-
Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of mGlu7 receptor and the inhibitory action of this compound.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ADX71743 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). While this compound is known for its high selectivity, understanding its full pharmacological profile is crucial for accurate experimental interpretation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][3] It does not bind to the same site as the endogenous ligand, glutamate, but to a different, allosteric site. This binding changes the receptor's conformation, reducing its response to glutamate. This inhibitory action at mGlu7 is responsible for its observed anxiolytic-like effects in preclinical models.[1]
Q2: Is this compound completely selective for the mGlu7 receptor?
A2: this compound is highly selective for the mGlu7 receptor.[2][4] However, at concentrations significantly higher than those required for mGlu7 modulation, some minor off-target activity has been reported. It is important for researchers to be aware of these potential interactions, especially when using high concentrations of the compound in their experiments.
Q3: What are the known off-target interactions of this compound?
A3: In vitro studies have identified weak interactions with two other metabotropic glutamate receptors:
-
mGlu1 Receptor: this compound can cause a 30% inhibition of the rat mGlu1 receptor at a concentration of 30 µM.
-
mGlu2 Receptor: It can act as a weak positive allosteric modulator (PAM) at the human mGlu2 receptor with an EC50 of 11 µM.
No significant activity has been observed at mGlu3, mGlu4, mGlu5, mGlu6, and mGlu8 receptors.[4][5]
Troubleshooting Guide
Unexpected experimental results may arise from off-target effects, especially when using high concentrations of this compound. This guide provides a structured approach to troubleshooting such issues.
Problem: I am observing an unexpected increase in intracellular calcium or signaling typically associated with Gq-coupled GPCRs.
Possible Cause: This could be due to the weak inhibitory effect of this compound on the mGlu1 receptor, which is a Gq-coupled receptor. By inhibiting the inhibitor (mGlu1), you might indirectly cause a downstream effect that resembles activation. However, this is only likely at high micromolar concentrations.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment. If the unexpected effect is only observed at concentrations well above the IC50 for mGlu7 (typically in the nanomolar range), it is more likely to be an off-target effect.[2]
-
Use a Specific mGlu1 Antagonist: To confirm if the effect is mediated by mGlu1, pre-treat your cells with a selective mGlu1 antagonist before adding this compound. If the unexpected effect is blocked, it is likely an mGlu1-mediated off-target effect.
-
Lower this compound Concentration: If possible, redesign your experiment to use a lower concentration of this compound that is still effective at mGlu7 but below the threshold for mGlu1 inhibition.
Problem: My results suggest a decrease in cAMP levels or other effects consistent with Gi-coupled GPCR activation, which is contrary to the expected effect of an mGlu7 NAM.
Possible Cause: At high concentrations, the weak positive allosteric modulator (PAM) activity of this compound at the mGlu2 receptor could be responsible.[5] mGlu2 is a Gi-coupled receptor, and its potentiation would lead to a decrease in cAMP.
Troubleshooting Steps:
-
Verify Concentration: As with the previous issue, confirm that the concentration of this compound being used is not in the high micromolar range where mGlu2 PAM activity is observed (EC50 = 11 µM).
-
Use a Specific mGlu2 Antagonist: To test for mGlu2 involvement, use a selective mGlu2 antagonist in conjunction with this compound. If the antagonist blocks the unexpected effect, it is likely mediated by the off-target PAM activity at mGlu2.
-
Alternative mGlu7 NAM: If reducing the concentration is not feasible, consider using a structurally different mGlu7 NAM to see if the same off-target effect is observed.
Quantitative Data Summary
The following table summarizes the known on-target and off-target activities of this compound.
| Target Receptor | Species | Activity Type | Potency (IC50 / EC50) | Reference |
| mGlu7 | Human | Negative Allosteric Modulator (NAM) | 63 nM | [5] |
| mGlu7 | Rat | Negative Allosteric Modulator (NAM) | 88 nM | [5] |
| mGlu1 | Rat | Weak Inhibitor | 30% inhibition at 30 µM | [5] |
| mGlu2 | Human | Weak Positive Allosteric Modulator (PAM) | 11 µM | [5] |
| mGlu3, mGlu4, mGlu5, mGlu6, mGlu8 | Human/Rat | No significant activity | - | [4][5] |
Experimental Protocols
While detailed, step-by-step protocols from the original screening studies are not publicly available, the general methodology for assessing off-target effects involves cell-based assays using recombinant cell lines that express the target receptor.
General Protocol for Off-Target Screening using a Calcium Mobilization Assay (for Gq-coupled receptors like mGlu1):
-
Cell Culture: Culture HEK-293 cells stably expressing the receptor of interest (e.g., rat mGlu1).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: After a pre-incubation period with this compound, stimulate the cells with a known agonist for the receptor (e.g., a specific mGlu1 agonist).
-
Signal Detection: Measure the change in fluorescence using a plate reader (e.g., a FLIPR instrument). An inhibition of the agonist-induced calcium signal would indicate an antagonist effect.
Visualizations
Signaling Pathways
Caption: On-target vs. potential off-target signaling of this compound.
Experimental Workflow for Troubleshooting
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
Potential sedation or seizure liability with ADX71743
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) of the mGlu7 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGlu7 receptor is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence downstream voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, ultimately modulating neurotransmitter release.
Q2: I am observing sedation-like effects or reduced activity in my animals treated with this compound. Is this an expected outcome?
A2: The available preclinical data on the sedative potential of this compound are conflicting and appear to be highly dependent on the experimental context and the specific endpoints being measured.
One comprehensive behavioral study found that this compound, administered subcutaneously at doses of 50, 100, and 150 mg/kg, did not cause any impairment in spontaneous locomotor activity in either mice or rats.[1][2] Similarly, in a rotarod test in mice, the same doses of this compound did not impair motor coordination.[1][2]
However, a separate study focusing on the role of mGlu7 in thalamocortical network function reported that in vivo administration of this compound induced a "lethargic state with spindle and/or spike-and-wave discharges accompanied by a behavioral arrest typical of absence epileptic seizures."[3]
Troubleshooting Tip: If you observe sedation, consider the following:
-
Dose and Route of Administration: Ensure your dosing is aligned with published studies that did not observe sedation.
-
Animal Strain and Species: There may be species- or strain-specific sensitivities. The studies reporting no sedation used C57Bl6/J mice and Sprague-Dawley rats.[1]
-
Behavioral Assay: The context of the behavioral test is crucial. The study reporting a lethargic state was investigating thalamocortical oscillations, which are involved in sleep and arousal states.[3] Your specific experimental paradigm might be more sensitive to subtle changes in arousal.
-
Concomitant Medications: Interactions with other administered compounds could potentiate sedative effects.
Q3: Is there a risk of seizures with this compound administration?
A3: Similar to the observations on sedation, the pro-convulsant potential of this compound is a subject of conflicting reports in the literature. As mentioned above, one study reported that this compound can induce electrographic and behavioral signs consistent with absence seizures.[3] This is hypothesized to be due to the enhancement of thalamic synaptic transmission and the generation of pathological oscillations within the thalamocortical network when mGlu7 is inhibited.[3]
Conversely, the broader preclinical safety assessment of this compound did not report any convulsive events in the standard behavioral assays performed.[1][2]
Troubleshooting Tip: If you are concerned about or are observing seizure-like activity:
-
Electrophysiological Monitoring: If your research involves sensitive neurological endpoints, consider concurrent electroencephalogram (EEG) monitoring to detect any sub-clinical seizure activity.
-
Dose-Response Relationship: If you observe seizure-like events, determine if they are dose-dependent.
-
Animal Model: If you are using a model with a pre-existing susceptibility to seizures, this compound could potentially lower the seizure threshold.
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study assessing the behavioral effects of this compound.
Table 1: Effect of this compound on Spontaneous Locomotor Activity
| Species | Dose (mg/kg, s.c.) | Total Distance Traveled (cm) | % Change from Vehicle | Reference |
| Mouse | 50 | ~ 4500 | No significant change | [1] |
| Mouse | 100 | ~ 4800 | No significant change | [1] |
| Mouse | 150 | ~ 4200 | No significant change | [1] |
| Rat | 50 | ~ 3000 | No significant change | [1] |
| Rat | 100 | ~ 3200 | No significant change | [1] |
| Rat | 150 | ~ 2800 | No significant change | [1] |
Table 2: Effect of this compound on Rotarod Performance in Mice
| Time Post-Dose | Dose (mg/kg, s.c.) | Latency to Fall (s) | % Change from Vehicle | Reference |
| 30 min | 50 | ~ 120 | No significant change | [1] |
| 30 min | 100 | ~ 125 | No significant change | [1] |
| 30 min | 150 | ~ 115 | No significant change | [1] |
| 90 min | 50 | ~ 130 | No significant change | [1] |
| 90 min | 100 | ~ 120 | No significant change | [1] |
| 90 min | 150 | ~ 125 | No significant change | [1] |
Experimental Protocols
Spontaneous Locomotor Activity Test [1]
-
Animals: Male C57Bl6/J mice or Sprague-Dawley rats.
-
Apparatus: Standard open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (50, 100, or 150 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
30 minutes post-injection, place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled) for a 60-minute session.
-
-
Positive Control: A compound known to affect locomotor activity (e.g., baclofen) can be used to validate the assay.
Rotarod Test [1]
-
Animals: Male C57Bl6/J mice.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Train the mice on the rotarod at a constant speed for a set duration on the day before the experiment to establish a baseline performance.
-
On the test day, administer this compound (50, 100, or 150 mg/kg, s.c.) or vehicle.
-
At 30 and 90 minutes post-injection, place the mice on the accelerating rotarod.
-
Record the latency to fall for each mouse. A cut-off time is typically used.
-
-
Positive Control: A compound known to impair motor coordination (e.g., baclofen) can be used to validate the assay.
Visualizations
References
Technical Support Center: Optimizing ADX71743 Concentration for Electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), in electrophysiology experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in the context of electrophysiology?
A1: this compound is a selective negative allosteric modulator (NAM) of the mGlu7 receptor.[1][2] In electrophysiological terms, it does not directly activate or block the receptor on its own but rather reduces the receptor's response to its endogenous ligand, glutamate, or synthetic agonists like L-2-amino-4-phosphonobutyric acid (L-AP4). This modulatory action allows for a fine-tuning of synaptic transmission and plasticity. At presynaptic terminals where mGlu7 receptors are often located, their activation typically suppresses neurotransmitter release. By negatively modulating mGlu7, this compound can therefore lead to an increase in neurotransmitter release.
Q2: What is a recommended starting concentration for this compound in brain slice electrophysiology?
A2: Based on in vitro studies, this compound has an IC50 of approximately 300 nM for mGlu7. A common practice for initial experiments in brain slices is to start with a concentration range that brackets the IC50 value. Therefore, a logarithmic dilution series, for instance, from 100 nM to 10 µM, is a recommended starting point to determine the effective concentration range for your specific preparation and experimental question. It is crucial to perform a full concentration-response curve to identify the optimal concentration.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol. To minimize the final solvent concentration in your recording solution (ideally <0.1% to avoid off-target effects), it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and perform serial dilutions in your standard external recording solution (e.g., artificial cerebrospinal fluid, aCSF) to achieve the desired final concentrations.
Q4: How long should I perfuse this compound to see an effect?
A4: The time to reach a steady-state effect can vary depending on the brain slice thickness, perfusion rate, and the specific neuronal circuit being studied. A typical equilibration time is between 10 to 20 minutes of continuous perfusion with the this compound-containing aCSF before commencing recording. It is advisable to monitor the response over time to ensure a stable effect has been reached.
Q5: Can this compound be used in both patch-clamp and field potential recordings?
A5: Yes, this compound is suitable for both whole-cell patch-clamp and extracellular field potential recordings. In patch-clamp experiments, it can be used to study the modulation of synaptic currents (e.g., EPSCs, IPSCs). In field potential recordings, it is effective in modulating synaptic responses like field excitatory postsynaptic potentials (fEPSPs) and long-term potentiation (LTP).[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C.
-
-
Prepare Working Concentrations:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, oxygenated aCSF to achieve your desired final concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Ensure the final DMSO concentration in your working solutions is 0.1% or less.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as your highest this compound concentration.
-
Protocol 2: Concentration-Response Curve for this compound in Field Potential Recordings
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) of 300-400 µm thickness from the animal model of choice. Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a stable rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).
-
Electrode Placement: Position a stimulating electrode to activate the desired synaptic pathway and a recording electrode to capture the fEPSPs in the target region.
-
Baseline Recording: After obtaining a stable fEPSP, record a stable baseline for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
Agonist Application: To assess the effect of this compound, it is often necessary to first activate the mGlu7 receptors with an agonist. Perfuse a sub-maximal concentration of an mGlu7 agonist like L-AP4 to induce a stable depression of the fEPSP.
-
This compound Application:
-
Begin by perfusing the lowest concentration of this compound in the presence of the agonist.
-
Allow 15-20 minutes for the drug to equilibrate and reach a steady-state effect on the agonist-induced depression.
-
Record the fEPSP amplitude for at least 10 minutes at this concentration.
-
Wash out the this compound with the agonist-containing aCSF.
-
Repeat the application and washout steps for each concentration of this compound, proceeding from the lowest to the highest concentration.
-
-
Data Analysis: For each concentration, calculate the percentage reversal of the agonist-induced depression. Plot the percentage reversal against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 26.93 | 100 |
| Ethanol | 26.93 | 100 |
Data sourced from supplier information.
Table 2: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| mGlu7 Negative Allosteric Modulation | IC50 | 300 nM | [4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Inadequate concentration. 2. Insufficient mGlu7 receptor activation. 3. Poor slice health. 4. Drug degradation. | 1. Perform a full concentration-response curve (100 nM - 10 µM). 2. Ensure a stable and submaximal effect of an mGlu7 agonist (e.g., L-AP4) is present before applying this compound. 3. Verify slice viability through stable baseline recordings and healthy neuronal appearance. 4. Use freshly prepared working solutions from a properly stored stock. |
| Unstable baseline recording after this compound application | 1. Solvent (DMSO) effect at high concentrations. 2. Mechanical instability of the recording setup. 3. Temperature or perfusion rate fluctuations. | 1. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control. 2. Check for drift in electrodes and ensure the slice is securely anchored. 3. Use a temperature controller and a reliable perfusion pump to maintain stable conditions. |
| Precipitation of this compound in aCSF | 1. Poor solubility at the tested concentration in aqueous solution. | 1. Although soluble in DMSO, high concentrations may precipitate in aCSF. If precipitation is observed, sonicate the working solution briefly before use or reconsider the highest concentration tested. |
| Inconsistent or variable effects with the same this compound concentration | 1. Incomplete washout between applications. 2. Fluctuation in the level of endogenous glutamate. 3. Instability of the recording (e.g., seal degradation in patch-clamp). | 1. Increase the washout period between drug applications to ensure a full return to the pre-drug baseline. 2. Maintain consistent stimulation parameters and be aware of potential changes in network activity. 3. Monitor seal resistance and other patch-clamp parameters throughout the experiment. |
Visualizations
Caption: mGlu7 receptor signaling pathway at a presynaptic terminal.
Caption: Experimental workflow for this compound concentration-response.
Caption: Troubleshooting flowchart for lack of this compound effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting ADX71743 Dose-Response Curves
Welcome to the technical support center for ADX71743. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments involving the mGlu7 negative allosteric modulator (NAM), this compound. Here you will find detailed information on interpreting dose-response curves, experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental use of this compound.
In Vitro Assays
Question 1: We are not observing the expected inhibitory effect of this compound in our cAMP assay. What could be the issue?
Answer:
Several factors could contribute to a lack of effect in a cAMP assay designed to measure the inhibition of mGlu7 receptor activity. Here is a troubleshooting guide:
-
Cell Line Integrity:
-
Confirm mGlu7 Expression: Ensure that the cell line (e.g., HEK293, CHO) stably expresses functional mGlu7 receptors. Verify expression levels via qPCR, western blot, or flow cytometry.
-
Passage Number: Use cells within a validated passage number range, as receptor expression and coupling can diminish over time.
-
-
Assay Conditions:
-
Agonist Concentration: this compound is a negative allosteric modulator, meaning its inhibitory effect is dependent on the presence of an orthosteric agonist (e.g., L-glutamate, L-AP4). Ensure you are using an appropriate agonist concentration, typically around the EC80, to see a robust inhibition.
-
Forskolin (B1673556) Stimulation: Since mGlu7 is a Gi/o-coupled receptor that inhibits adenylyl cyclase, you need to stimulate cAMP production with forskolin to measure a subsequent decrease. Optimize the forskolin concentration to achieve a measurable and consistent cAMP window.
-
Incubation Times: Review and optimize the pre-incubation time with this compound and the subsequent incubation time with the agonist and forskolin.
-
-
Compound Integrity and Preparation:
-
Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous assay buffer. Visually inspect for any precipitation.
-
Storage: Verify that the compound has been stored correctly to prevent degradation.
-
Question 2: Our Schild plot analysis with this compound is not yielding a linear relationship or a slope of 1. What does this indicate?
Answer:
A non-linear Schild plot or a slope that deviates significantly from unity suggests that the antagonism by this compound may not be purely competitive, which is expected for a negative allosteric modulator. Here’s how to interpret these findings:
-
Slope other than 1: This is a hallmark of allosteric modulation. A NAM like this compound should produce a rightward shift in the agonist dose-response curve and a depression of the maximal response, which can result in a Schild plot with a slope different from 1.
-
Non-linear Plot: A non-linear Schild plot can indicate complex interactions, such as probe dependency (the effect of the NAM varies with the agonist used) or that the modulator has effects on both agonist affinity and efficacy.
Troubleshooting Steps:
-
Confirm NAM Properties: In vitro, Schild plot analysis and reversibility tests at the target can confirm the NAM properties of the compound.[1]
-
Vary Agonist: Test this compound against different mGlu7 agonists to check for probe dependency.
-
Assay System Check: Ensure the assay is running optimally with known competitive antagonists to confirm the system can produce a linear Schild plot with a slope of 1 under appropriate conditions.
In Vivo Assays
Question 3: We are observing high variability in our results for the marble burying test with this compound. How can we reduce this?
Answer:
The marble burying test is known for its potential variability. Here are some key factors to control:
-
Habituation: Ensure all mice are properly habituated to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced variability.
-
Bedding: Use a consistent type and depth of bedding (e.g., 5 cm) in all cages. The number of marbles buried is highly dependent on the bedding depth.
-
Marble Placement: Place the marbles in a consistent pattern in each cage.
-
Scoring: Scoring should be performed by at least two independent observers who are blind to the treatment groups. A clear definition of a "buried" marble (e.g., at least two-thirds covered) should be established and used consistently.
-
Animal Handling: Handle all animals gently and consistently to minimize stress.
Question 4: The anxiolytic-like effects of this compound in the elevated plus maze (EPM) are not consistent in our hands. What should we check?
Answer:
The EPM is sensitive to various environmental and procedural factors. Inconsistent results can often be traced back to the following:
-
Lighting Conditions: The level of illumination in the testing room and on the maze itself can significantly impact anxiety levels. Maintain consistent lighting conditions for all test subjects. Brighter light is generally more anxiogenic.
-
Time of Day: Test all animals at the same time of day to control for circadian variations in anxiety and activity.
-
Handling and Acclimation: As with other behavioral tests, gentle and consistent handling, along with proper acclimation to the testing room, is crucial.
-
Maze Cleaning: Thoroughly clean the maze between each animal with an appropriate solution (e.g., 70% ethanol) to eliminate olfactory cues from previous subjects.
-
Starting Position: Always place the mouse in the center of the maze facing the same direction (e.g., towards a closed arm) to ensure consistency.
Question 5: We are setting up a visceral hypersensitivity model to test this compound. What are the critical parameters to consider?
Answer:
Studies have shown that this compound can reduce visceral hypersensitivity.[2] Key considerations for this model include:
-
Animal Model: The Wistar Kyoto (WKY) rat is a commonly used stress-sensitive strain that exhibits visceral hypersensitivity.
-
Method of Distension: Colorectal distension (CRD) using a barostat is a standard method. The pressure and duration of distension need to be carefully controlled and standardized.
-
Behavioral Scoring: The primary readouts are the visceral sensitivity threshold (the pressure at which pain behaviors are first observed) and the total number of pain behaviors (e.g., abdominal licking, stretching, or withdrawal). Scoring should be done by a blinded observer.
-
Drug Administration: this compound is typically administered subcutaneously (s.c.) 30 minutes prior to behavioral testing.[2]
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| cAMP Assay | CHO cells expressing human mGlu7 | L-AP4 | IC50 | 186 ± 28 nM | Kalinichev et al., 2013 |
| Schild Plot Analysis | CHO cells expressing human mGlu7 | L-AP4 | pA2 | 6.8 ± 0.1 | Kalinichev et al., 2013 |
Table 2: In Vivo Dose-Response of this compound in Mice
| Assay | Strain | Doses (mg/kg, s.c.) | Key Finding | Reference |
| Marble Burying | C57BL/6J | 50, 100, 150 | Dose-dependent reduction in the number of buried marbles. | Kalinichev et al., 2013 |
| Elevated Plus Maze | C57BL/6J | 50, 100, 150 | Dose-dependent increase in open arm exploration. | Kalinichev et al., 2013 |
| Locomotor Activity | C57BL/6J | 50, 100, 150 | No significant impairment of locomotor activity. | Kalinichev et al., 2013[3] |
Table 3: In Vivo Dose-Response of this compound in Rats
| Assay | Strain | Doses (mg/kg, s.c.) | Key Finding | Reference |
| Visceral Hypersensitivity | Wistar Kyoto | 50, 100, 150 | Reduction in visceral pain behaviors and increased sensitivity threshold. | Moloney et al., 2015[2] |
| Locomotor Activity | Sprague-Dawley | 50, 100, 150 | No significant impairment of locomotor activity. | Kalinichev et al., 2013[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
cAMP Assay Protocol
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu7 receptor in appropriate media.
-
Cell Plating: Seed cells into 384-well plates at a density that allows for optimal signal detection and let them adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Prepare a solution containing the mGlu7 agonist (e.g., L-AP4 at its EC80 concentration) and forskolin (at a concentration that gives a robust cAMP signal). Add this solution to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Marble Burying Test Protocol
-
Apparatus: Use standard mouse cages filled with 5 cm of fresh bedding.
-
Marble Placement: Evenly space 20-25 glass marbles on the surface of the bedding.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes before placing the mouse in the cage.
-
Test Procedure: Gently place a single mouse in the cage and leave it undisturbed for 30 minutes.
-
Scoring: After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding. The scoring should be done by an observer blinded to the treatment groups.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes prior to the test.
-
Test Procedure: Place the mouse in the center of the maze, facing a closed arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Record the session using a video camera mounted above the maze. Analyze the video to determine the time spent in the open arms and the number of entries into the open and closed arms.
-
Cleaning: Clean the maze thoroughly with 70% ethanol (B145695) between each trial.
Visualizations
mGlu7 Signaling Pathway
The metabotropic glutamate (B1630785) receptor 7 (mGlu7) is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and reduces the efficacy of the receptor's response to glutamate.
Caption: Simplified signaling pathway of the mGlu7 receptor and the action of this compound.
Experimental Workflow for In Vivo Behavioral Testing
The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic for In Vitro Assays
This diagram outlines a logical approach to troubleshooting common issues in in vitro assays with this compound.
References
- 1. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with ADX71743: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when working with ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] Unlike orthosteric ligands that bind directly to the glutamate binding site, this compound binds to an allosteric site on the receptor. This binding event modulates the receptor's response to the endogenous ligand, glutamate. Specifically, as a NAM, it reduces the receptor's activity.[1] It has been investigated for its potential in treating anxiety disorders.[1][2]
Q2: We are observing significant variability in the behavioral effects of this compound between experimental cohorts. What could be the cause?
Inconsistent behavioral outcomes can stem from several factors. One key consideration is the potential for discrepant effects even among different mGlu7 NAMs. For instance, this compound has been reported to show robust anxiolytic-like effects, while another mGlu7 NAM, MMPIP, showed lower anxiolytic activity in some studies.[3] This suggests that the pharmacological profiles of even selective NAMs can differ.
Potential sources of variability in your experiments could include:
-
Animal Model and Strain: The genetic background of the animal model can significantly influence behavioral responses to pharmacological agents.
-
Stress Levels of Animals: Given that mGlu7 is implicated in stress and anxiety, the baseline stress level of the animals can impact the effects of this compound.
-
Route of Administration and Pharmacokinetics: this compound is brain penetrant and bioavailable after subcutaneous (s.c.) administration.[1][2] Inconsistencies in administration technique can lead to variable plasma and brain concentrations.
-
Experimental Protocol Differences: Minor variations in behavioral testing protocols (e.g., time of day, habituation period, handling) can introduce variability.
Q3: Can this compound interact with other receptors?
This compound is characterized as a selective mGlu7 NAM.[1][2] However, at higher concentrations, off-target effects are always a possibility for any small molecule. One study noted that this compound inhibited rat mGlu1 by 30% at a concentration of 30 µM and acted as a weak positive allosteric modulator at the human mGlu2 receptor with an EC50 of 11 µM.[4] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Lack of Expected Anxiolytic Effect in Behavioral Models
If you are not observing the expected anxiolytic-like effects of this compound in models such as the elevated plus maze or marble burying test, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | Verify the dose being used. Studies have shown anxiolytic-like effects at doses of 50, 100, and 150 mg/kg (s.c.) in mice and rats.[1][2] A dose-response study may be necessary for your specific animal model and behavioral paradigm. |
| Pharmacokinetic Issues | Ensure proper subcutaneous administration. The pharmacokinetic profile of this compound shows peak plasma concentrations between 15-30 minutes with a half-life of about 30 minutes in mice and rats.[4] The timing of behavioral testing relative to drug administration is critical. |
| Animal Strain Variability | The stress-sensitive Wistar Kyoto (WKY) rat strain has been used to demonstrate the effects of this compound on visceral hypersensitivity, which is linked to anxiety.[5] Consider if your chosen animal strain is appropriate for the intended behavioral readout. |
| Assay Sensitivity | Ensure that your behavioral assay is sensitive enough to detect anxiolytic effects. Positive controls are essential to validate the assay. |
Issue 2: Inconsistent In Vitro Results in Receptor Binding or Activity Assays
For researchers encountering variability in in vitro experiments, such as Schild plot analysis or intracellular calcium mobilization assays, the following should be considered:
| Potential Cause | Troubleshooting Step |
| Cell Line and Receptor Expression | Ensure stable and consistent expression of the mGlu7 receptor in your cell line (e.g., HEK293 cells).[4] Variability in receptor density can alter the response to allosteric modulators. |
| Agonist Concentration | The effects of a NAM are dependent on the concentration of the orthosteric agonist. Carefully control the concentration of the agonist (e.g., L-AP4) used in your assays.[1] |
| Assay Conditions | Factors such as incubation time, temperature, and buffer composition can influence the binding and activity of allosteric modulators. Standardize these conditions across all experiments. |
| Compound Stability | Verify the stability and purity of your this compound compound. Improper storage or handling can lead to degradation. |
Experimental Protocols
Key In Vivo Behavioral Assay: Marble Burying Test
This protocol is based on methodologies used to assess the anxiolytic-like effects of this compound.[1]
-
Animals: Male C57Bl6/J mice.
-
Housing: House animals in groups under standard laboratory conditions with a 12-hour light/dark cycle.
-
Apparatus: Use standard mouse cages filled with 5 cm of bedding. Place 20 marbles in a 4x5 grid on the surface of the bedding.
-
Drug Administration: Administer this compound (50, 100, 150 mg/kg) or vehicle via subcutaneous (s.c.) injection 30 minutes before the test.
-
Procedure: Place a single mouse in the testing cage and leave it undisturbed for 30 minutes.
-
Scoring: After the 30-minute session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
Analysis: Compare the number of buried marbles between the vehicle- and this compound-treated groups. A significant reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
Quantitative Data Summary
The following table summarizes the reported in vivo doses and their effects for this compound.
| Animal Model | Dose (s.c.) | Behavioral Test | Observed Effect | Reference |
| Mice | 50, 100, 150 mg/kg | Marble Burying | Dose-dependent reduction in the number of buried marbles | [1] |
| Mice | 50, 100, 150 mg/kg | Elevated Plus Maze | Increased open arm exploration | [1] |
| Rats | 50, 100, 150 mg/kg | Locomotor Activity | No impairment of locomotor activity | [1] |
| WKY Rats | 50, 100 mg/kg | Visceral Hypersensitivity | Increased visceral sensitivity threshold | [5] |
| WKY Rats | 50, 100 mg/kg | Open Field Test | Increased total distance traveled and distance in the inner zone | [5] |
Visualizations
Signaling Pathway of mGlu7 and this compound
Caption: this compound acts as a NAM on presynaptic mGlu7 receptors.
Experimental Workflow for Behavioral Testing
Caption: A typical workflow for in vivo behavioral experiments with this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Key areas to investigate when troubleshooting inconsistent this compound results.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Solutions for In Vivo Administration of ADX71743
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating ADX71743 for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the preparation and administration of this potent and selective mGlu7 negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties and solubility of this compound?
A1: this compound is a lipophilic compound with limited aqueous solubility. Understanding its solubility in common solvents is crucial for preparing appropriate vehicle formulations for in vivo studies. The table below summarizes the available solubility data.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | Warming may be required to achieve complete dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 26.93 mg/mL (100 mM) | - |
| Ethanol | 26.93 mg/mL (100 mM) | - |
Q2: What is a recommended vehicle for subcutaneous (s.c.) administration of this compound?
A2: A frequently used and effective vehicle for the subcutaneous administration of this compound is a 50% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. In published studies, this compound has been successfully administered as a suspension in this vehicle to rats.
Q3: How do I prepare the this compound suspension in 50% HP-β-CD?
A3: A detailed protocol for preparing an this compound suspension for subcutaneous administration is provided below. This method has been used in preclinical studies.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 50% HP-β-CD
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water
-
Sterile 2 mL microcentrifuge tubes
-
Stainless steel homogenization beads
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of HP-β-CD to make a 50% (w/v) solution in sterile water. For example, to prepare 10 mL of vehicle, dissolve 5 g of HP-β-CD in a final volume of 10 mL of sterile water.
-
Stir or vortex until the HP-β-CD is completely dissolved. Gentle warming may aid dissolution.
-
Allow the solution to cool to room temperature before use.
-
-
Prepare the this compound Suspension:
-
Weigh the calculated amount of this compound powder needed for your desired final concentration and dose volume.
-
Place the this compound powder into a sterile 2 mL microcentrifuge tube.
-
Add the appropriate volume of the 50% HP-β-CD solution to the tube.
-
Add a few stainless steel homogenization beads to the tube.
-
Homogenize the suspension using a bead beater or by vigorous vortexing for at least 30 minutes at a high frequency (e.g., 30 Hz).
-
After homogenization, vortex the suspension again and sonicate for 10 minutes in a bath sonicator to ensure a fine, uniform suspension.
-
Visually inspect the suspension for any large aggregates. It should appear as a homogenous, milky suspension.
-
It is recommended to prepare the suspension fresh daily.
-
Troubleshooting Guides
Q4: My this compound is not fully dissolving in the 50% HP-β-CD vehicle. What should I do?
A4: this compound is administered as a suspension, not a solution, in the 50% HP-β-CD vehicle. Therefore, complete dissolution is not expected. The goal is to create a fine, homogenous suspension. If you are observing large clumps or rapid settling of the compound, consider the following troubleshooting steps:
-
Increase Homogenization Time: Ensure you are homogenizing the mixture for a sufficient duration and at an adequate intensity.
-
Optimize Sonication: Use a bath sonicator to break down any remaining agglomerates after homogenization.
-
Fresh Preparation: Always prepare the suspension fresh on the day of the experiment to minimize particle aggregation over time.
Q5: I am observing irritation at the injection site after subcutaneous administration. What could be the cause and how can I mitigate it?
A5: Injection site reactions can be caused by several factors. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Vehicle Irritation | While HP-β-CD is generally well-tolerated, high concentrations can sometimes cause local irritation. Consider a pilot study with the vehicle alone to assess its tolerability in your animal model. |
| Compound Precipitation | If the suspension is not stable, the compound may precipitate at the injection site, leading to inflammation. Ensure the suspension is well-homogenized and administered immediately after preparation. |
| High Injection Volume | Large injection volumes can cause tissue distension and irritation. Adhere to appropriate injection volume limits for the species and route of administration. For mice, a subcutaneous injection volume of 5-10 mL/kg is generally recommended. |
| Needle Gauge | Using a needle with an appropriate gauge can minimize tissue damage. For subcutaneous injections in rodents, a 25-27 gauge needle is typically suitable. |
Q6: Are there alternative vehicle formulations for this compound?
A6: While the 50% HP-β-CD suspension is a well-documented vehicle, other formulations commonly used for poorly soluble compounds in preclinical studies could be explored. These should be validated for compatibility and tolerability with this compound. Potential alternatives include:
-
Aqueous suspension with suspending agents: A common vehicle for oral or subcutaneous administration is an aqueous suspension containing a suspending agent like 0.5-1% carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC) in saline.
-
Solution with co-solvents: For some routes of administration, a solution might be necessary. Given this compound's solubility in DMSO and ethanol, a vehicle containing a limited percentage of these co-solvents in saline or polyethylene (B3416737) glycol (e.g., PEG400) could be investigated. However, the potential for compound precipitation upon injection into the aqueous in vivo environment must be carefully considered. The toxicity of the co-solvents at the required concentration should also be evaluated.
A comparison of common vehicle types is presented in the table below.
| Vehicle Type | Composition Example | Pros | Cons |
| Aqueous Suspension with Cyclodextrin | 50% HP-β-CD in water | - Well-documented for this compound- Can improve solubility and bioavailability | - May not be suitable for all routes of administration- High concentrations can have their own biological effects |
| Aqueous Suspension with Suspending Agent | 0.5% CMC in saline | - Simple to prepare- Generally well-tolerated | - May not be suitable for intravenous administration- Requires careful homogenization to ensure dose uniformity |
| Solution with Co-solvents | 10% DMSO, 40% PEG400, 50% Saline | - Provides a true solution- May be suitable for intravenous administration | - Risk of precipitation upon injection- Co-solvents can have their own toxicities and pharmacological effects |
Visual Guides
Caption: Workflow for the preparation and in vivo administration of an this compound suspension.
Caption: Troubleshooting logic for common issues with this compound in vivo administration.
References
Addressing variability in behavioral assays with ADX71743
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ADX71743 in behavioral assays. Inconsistent results in behavioral studies can arise from a multitude of factors, and this guide is designed to help you identify and address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our behavioral assay results with this compound. What are the potential sources of this variability?
A1: High variability is a common challenge in behavioral research. Several factors can contribute to this when working with this compound:
-
Animal-Related Factors: The genetic background, age, sex, and baseline anxiety levels of the rodents can significantly impact their response to this compound. Different strains of mice, for instance, will display different baseline levels of activity and anxiety. The estrous cycle in female rodents can also be a significant source of behavioral variation.
-
Environmental Factors: The testing environment plays a critical role. Inconsistencies in lighting conditions, ambient noise, and temperature can all affect the animals' behavior. Rodents are sensitive to light, and bright lighting can increase anxiety and affect exploratory behavior.
-
Procedural Factors: Inconsistent handling by different researchers can introduce stress-related variability. The time of day for testing is also crucial due to the circadian rhythm of rodents. The method of administration and the formulation of this compound can also impact its absorption and efficacy, leading to variable results.
-
Pharmacological Factors: The dose of this compound is critical. As a negative allosteric modulator, its effects can be dose-dependent. Inadequate dose selection can lead to inconsistent or absent behavioral effects.
Q2: What is the recommended formulation and administration route for this compound in in vivo studies?
A2: this compound is soluble in DMSO and ethanol (B145695).[1] For in vivo administration, it is often prepared in a vehicle solution to ensure bioavailability and minimize irritation. A common vehicle for subcutaneous (s.c.) administration is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] Subcutaneous administration has been shown to be effective, with the compound being brain penetrant.[3]
Q3: We are not observing the expected anxiolytic-like effects of this compound in the elevated plus maze (EPM). What could be the issue?
A3: Several factors could contribute to a lack of anxiolytic-like effects in the EPM:
-
Suboptimal Dose: The anxiolytic effects of this compound are dose-dependent.[3] You may need to perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.
-
Timing of Administration: The pre-treatment time is crucial. This compound should be administered with sufficient time to reach peak brain concentrations before the behavioral test. A pre-treatment time of 30 minutes for subcutaneous administration has been reported to be effective.[4]
-
Procedural Issues in EPM: Ensure the EPM protocol is standardized. This includes consistent handling of the animals, maintaining a consistent and appropriate lighting level in the testing room, and thoroughly cleaning the maze between animals to eliminate olfactory cues.[5][6] The animal should be placed in the center of the maze facing a closed arm at the start of the trial.[7]
-
High Baseline Anxiety: If the baseline anxiety of your animals is extremely high, the anxiolytic effects of this compound may be masked. Consider habituating the animals to the testing room for a sufficient period before the trial to reduce novelty-induced stress.[5]
Q4: Does this compound affect locomotor activity? This could be a confound in our behavioral assays.
A4: Studies have shown that this compound, at effective anxiolytic doses (50, 100, 150 mg/kg, s.c.), does not cause impairment in spontaneous locomotor activity in rats and mice.[3] This is a significant advantage as it suggests that the observed effects in anxiety models are not due to sedation or motor deficits. However, it is always recommended to include a locomotor activity test (e.g., open field test) as a control experiment in your study to confirm this for your specific conditions. A small reduction in amphetamine-induced hyperactivity has been noted in mice.
Troubleshooting Guides
Issue: Inconsistent Freezing Behavior in Fear Conditioning Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Shock Intensity | Regularly check and calibrate the shock generator to ensure consistent shock delivery. |
| Contextual and Cue Salience | Ensure the conditioning and testing contexts are distinct and that the auditory cue is clearly audible above background noise. |
| Animal Stress Levels | Handle animals gently and consistently. Habituate them to the testing room before each session to reduce non-specific anxiety.[8] |
| Timing of this compound Administration | Administer this compound at a consistent time point before the conditioning or retrieval session to ensure consistent drug exposure during the critical learning/memory phase. |
Issue: High Variability in Open Arm Exploration in the Elevated Plus Maze
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Lighting | Maintain a constant and dim level of illumination in the testing room. Avoid direct bright light on the open arms.[6] |
| Olfactory Cues | Thoroughly clean the maze with 70% ethanol or another appropriate cleaning agent between each animal to remove any scent trails.[5] |
| Experimenter Presence | The experimenter should be positioned consistently and out of the direct line of sight of the animal during the trial. |
| Animal Placement | Always place the animal in the center of the maze, facing a closed arm, to start the trial.[7] |
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | Good | Mice, Rats | Subcutaneous | [3] |
| Brain Penetration | Yes | Mice, Rats | Subcutaneous | [3] |
| CSF/Plasma Ratio (at Cmax) | 5.3% | Mice, Rats | Subcutaneous | [3] |
| Peak Plasma Concentration (Tmax) | 15-30 minutes | Mice, Rats | 12.5 mg/kg s.c. | [9] |
| Half-life (t1/2) | 30 minutes | Mice, Rats | 12.5 mg/kg s.c. | [9] |
Table 2: Effective Doses of this compound in Behavioral Assays
| Behavioral Assay | Effective Dose Range (s.c.) | Species | Observed Effect | Reference |
| Elevated Plus Maze | 50 - 150 mg/kg | Mice, Rats | Increased open arm exploration | [3] |
| Marble Burying | 50 - 150 mg/kg | Mice | Reduced number of buried marbles | [3] |
| Locomotor Activity | 50 - 150 mg/kg | Mice, Rats | No significant impairment | [3] |
| Amphetamine-Induced Hyperactivity | 50 - 150 mg/kg | Mice | Small reduction |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial.
-
Drug Administration: Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle 30 minutes prior to the test.
-
Procedure:
-
Gently place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the trial, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each animal.
-
-
Data Analysis: Use automated tracking software to analyze the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled.
-
Fear Conditioning Protocol
-
Apparatus: A conditioning chamber equipped with a grid floor for foot shocks and a speaker for auditory cues.
-
Habituation (Day 1): Place the animal in the conditioning chamber for a set period (e.g., 10-30 minutes) to habituate to the context.
-
Conditioning (Day 2):
-
Administer this compound or vehicle at a predetermined time before conditioning.
-
Place the animal in the chamber. After a baseline period, present a neutral conditioned stimulus (CS), such as a tone, which co-terminates with a mild foot shock (unconditioned stimulus, US).
-
Repeat the CS-US pairing for a set number of trials.
-
-
Contextual Fear Testing (Day 3):
-
Place the animal back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior for a set period.
-
-
Cued Fear Testing (Day 4):
-
Place the animal in a novel context (different shape, color, and odor).
-
After a baseline period, present the CS (tone) without the US.
-
Record freezing behavior during the CS presentation.
-
-
Data Analysis: Quantify the percentage of time the animal spends freezing during the contextual and cued fear tests.
Visualizations
Caption: Simplified signaling pathway of the mGlu7 receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in behavioral assays using this compound.
Caption: Step-by-step experimental workflow for conducting the elevated plus maze test with this compound.
References
- 1. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus maze protocol [protocols.io]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Guide to ADX71743 and MMPIP as mGlu7 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7): ADX71743 and MMPIP. The content is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to mGlu7 and its Modulation
The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system. It plays a crucial role in modulating neurotransmitter release. Unlike other mGlu receptors, mGlu7 has a low affinity for glutamate, suggesting it is activated under conditions of high synaptic glutamate concentration. Its activation typically leads to the inhibition of adenylyl cyclase through Gαi/o coupling, resulting in reduced cyclic adenosine (B11128) monophosphate (cAMP) levels and modulation of ion channel activity. Given its role in fine-tuning synaptic transmission, mGlu7 has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including anxiety, post-traumatic stress disorder (PTSD), and depression.[1] Negative allosteric modulators, which inhibit receptor activity by binding to a site distinct from the glutamate binding site, are valuable tools for investigating the therapeutic potential of mGlu7 inhibition.
The mGlu7 Signaling Pathway
The canonical signaling pathway for mGlu7 involves its coupling to Gαi/o proteins upon activation. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. Downstream of this, mGlu7 activation can modulate the activity of various ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This collective action results in a reduction of neurotransmitter release from the presynaptic terminal.
In Vitro Characterization: A Head-to-Head Comparison
A direct comparison of this compound and MMPIP reveals differences in their potency and their activity at mGlu7-containing heterodimers.
| Parameter | This compound | MMPIP | Reference |
| mGlu7 Homodimer IC₅₀ | 460 nM | 72 nM | [2] |
| mGlu7/8 Heterodimer Activity | Blocks agonist-induced responses | No effect on agonist-induced responses | [2] |
Note: IC₅₀ values can vary between different assay systems. The values presented here are from a study directly comparing the two compounds in a calcium mobilization assay in HEK293 cells expressing rat mGlu7.[2] Another source reports an IC₅₀ of 300 nM for this compound in an in-house cell line.[1]
Pharmacokinetic Properties
A comparative summary of the available pharmacokinetic data for this compound and MMPIP is presented below. Data for MMPIP is limited in the public domain.
| Parameter | This compound | MMPIP |
| Species | Mouse | Rat |
| Administration Route | Subcutaneous (s.c.) | Systemic |
| Bioavailability | Bioavailable after s.c. administration[1] | Distributed into the brain after systemic administration[3] |
| Brain Penetrance | Yes (CSF concentration/total plasma concentration ratio at Cmax = 5.3%)[1] | Yes[3] |
| Half-life (t₁/₂) | ~30 minutes in mice and rats[4] | ~1 hour in rats[3] |
| Peak Plasma Concentration (Cmax) | 1380 ng/mL (12.5 mg/kg, s.c., mice), 12766 ng/mL (100 mg/kg, s.c., mice) | Not explicitly reported |
| Time to Cmax (Tmax) | 15-30 minutes in mice and rats[4] | Not explicitly reported |
In Vivo Efficacy: Contrasting Behavioral Profiles
This compound and MMPIP exhibit distinct profiles in preclinical models of anxiety and cognition.
| Behavioral Model | This compound | MMPIP |
| Anxiety-like Behavior | ||
| Marble Burying Test | Robustly reduces the number of buried marbles (anxiolytic-like effect).[1] | Reduces the number of marbles buried in a neuropathic pain model.[5] |
| Elevated Plus Maze | Increases open arm exploration (anxiolytic-like effect).[1] | Increases open-arm choice in a neuropathic pain model.[5] |
| Cognitive Function | ||
| Object Recognition Test | Inactive in naive rodents. | Impairs performance in naive rodents.[3] |
| Object Location Test | Inactive in naive rodents. | Impairs performance in naive rodents.[3] |
| Other Behavioral Effects | ||
| Locomotor Activity | No impairment at effective doses.[1] | No effect on locomotor activity.[3] |
| Social Interaction | No significant effect reported in initial characterization. | Decreases social interaction in rats.[3] |
These findings suggest that while both compounds are mGlu7 NAMs, their in vivo effects can differ significantly. This compound demonstrates a clearer anxiolytic-like profile in standard behavioral tests, whereas MMPIP has been reported to impair cognitive performance in naive animals but shows therapeutic potential in neuropathic pain models.[3][5][6]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are crucial for the interpretation and replication of experimental findings.
In Vitro Functional Assay: cAMP Measurement
This protocol provides a general framework for assessing the activity of mGlu7 NAMs by measuring their effect on agonist-induced inhibition of cAMP production.
Objective: To determine the IC₅₀ of a test compound (this compound or MMPIP) at the mGlu7 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu7 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
mGlu7 receptor agonist (e.g., L-AP4).
-
Test compounds (this compound, MMPIP).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well microplates.
Procedure:
-
Cell Culture: Culture HEK293-mGlu7 cells according to standard protocols.
-
Cell Plating: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the wells and add the assay buffer. b. Add the test compounds at various concentrations to the wells. c. Incubate for a specified period (e.g., 15-30 minutes) at room temperature. d. Add a fixed concentration of forskolin (to stimulate cAMP production) and the mGlu7 agonist (at its EC₈₀ concentration) to all wells, except for the basal and forskolin-only controls. e. Incubate for a further specified period (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Behavioral Assay: Elevated Plus Maze
This test is used to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic-like effects of this compound or MMPIP.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound, MMPIP) or vehicle to the animals via the appropriate route (e.g., subcutaneous, intraperitoneal) at a specified time before the test.
-
Testing: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a fixed period (typically 5 minutes). c. Record the animal's behavior using a video tracking system.
-
Data Analysis: Analyze the recorded video to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
In Vivo Behavioral Assay: Marble Burying Test
This assay is also used to assess anxiety-like and compulsive-like behaviors in rodents.
Objective: To evaluate the anxiolytic-like effects of this compound or MMPIP.
Apparatus: A standard mouse cage filled with a deep layer of bedding (e.g., 5 cm) and a set number of glass marbles (e.g., 20) evenly spaced on the surface.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: a. Place the animal individually into the cage with the marbles. b. Leave the animal undisturbed for a fixed period (typically 30 minutes).
-
Data Analysis: After the test period, remove the animal from the cage and count the number of marbles that are at least two-thirds buried in the bedding. A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing mGlu7 NAMs like this compound and MMPIP.
Conclusion
Both this compound and MMPIP are valuable tool compounds for studying the function of the mGlu7 receptor. However, they exhibit important differences in their in vitro and in vivo profiles.
-
Potency and Selectivity: While both are potent mGlu7 NAMs, MMPIP displays a lower IC₅₀ value at mGlu7 homodimers in a head-to-head comparison.[2] A key differentiator is their activity at mGlu7/8 heterodimers, with this compound demonstrating inhibitory activity while MMPIP does not.[2] This may underlie some of their differing in vivo effects.
-
Pharmacokinetics: this compound has been more extensively characterized in terms of its pharmacokinetic properties, demonstrating good brain penetration.[1] While MMPIP is also known to be brain penetrant, detailed comparative data is lacking.
-
In Vivo Profile: this compound shows a consistent anxiolytic-like profile in standard behavioral models without impairing cognition in naive animals.[1] In contrast, MMPIP has been reported to impair cognition in naive rodents but shows promise in models of neuropathic pain where it also normalizes affective and cognitive behaviors.[3][5]
The choice between this compound and MMPIP will ultimately depend on the specific research question. For studies focused on the anxiolytic potential of mGlu7 inhibition, this compound may be the more suitable tool. For investigations into the role of mGlu7 in neuropathic pain and its associated comorbidities, or for dissecting the differential roles of mGlu7 homodimers versus heterodimers, MMPIP offers a unique pharmacological profile. Researchers should carefully consider the distinct properties of each compound when designing their experiments and interpreting their results.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Behavioral Effects of ADX71743 and AMN082
This guide provides a detailed comparison of the behavioral effects of two key modulators of the metabotropic glutamate (B1630785) receptor 7 (mGlu7): ADX71743, a negative allosteric modulator (NAM), and AMN082, an allosteric agonist. Both compounds are critical tools for investigating the role of the mGlu7 receptor in various physiological and pathological processes within the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by preclinical experimental data.
Introduction to mGlu7 Receptor Modulation
The mGlu7 receptor is a G protein-coupled receptor that plays a crucial role in modulating neurotransmission.[[“]] As the most conserved mGlu receptor subtype, it is widely distributed throughout the brain, with high concentrations in regions critical for emotional processing and cognition, such as the amygdala and hippocampus.[2][3] The opposing actions of this compound and AMN082 on this receptor provide a valuable framework for understanding its function.
-
This compound is a potent and selective negative allosteric modulator (NAM) of the mGlu7 receptor.[4][5] It does not bind to the glutamate binding site but to a different (allosteric) site, reducing the receptor's response to glutamate. Pharmacological inhibition of mGlu7 with this compound is being explored as a potential therapeutic approach for anxiety disorders.[4][5]
-
AMN082 is a selective allosteric agonist for the mGlu7 receptor.[6][7] It binds to an allosteric site within the transmembrane domain to directly activate the receptor, independent of glutamate.[6][7] Its effects have suggested potential antidepressant applications.[8] However, some studies have noted that its metabolites may have monoamine activity, which could contribute to its behavioral profile.[3]
Comparative Behavioral Data
The following sections summarize the preclinical findings for this compound and AMN082 across several key behavioral domains.
Anxiety-Like and Fear-Related Behaviors
Studies consistently show that this compound produces anxiolytic-like effects, which aligns with findings from mGlu7 receptor knockout mice.[3] In contrast, the effects of AMN082 are more complex, with some studies suggesting it reduces anxiety associated with withdrawal, while others indicate it may impair fear memory.
| Behavioral Test | This compound Effect | AMN082 Effect |
| Elevated Plus Maze (EPM) | Anxiolytic-like: Increased open-arm exploration.[4][5] | Anxiolytic-like: Decreased anxiety induced by ethanol (B145695) and morphine withdrawal.[9] |
| Marble Burying | Anxiolytic-like: Dose-dependently reduced the number of buried marbles.[4][5] | Not extensively reported. |
| Open Field Test | Anxiolytic-like: Increased total distance traveled and distance in the inner zone in a stress-sensitive rat strain.[3] | No effect on spontaneous locomotor activity in rats.[10] |
| Passive Avoidance (Fear Memory) | Not extensively reported. | Impaired Memory: Significantly decreased the step-through latency of long-term fear memory. |
| Conditioned Fear | Not extensively reported; however, mGlu7 knockout mice show deficits in conditioned fear.[3] | Not extensively reported. |
Depressive-Like Behaviors
The two compounds show divergent effects in models of depression. AMN082 consistently demonstrates antidepressant-like activity, whereas this compound is largely inactive in these assays.
| Behavioral Test | This compound Effect | AMN082 Effect |
| Forced Swim Test (FST) | Inactive: Did not alter immobility time.[4][5] | Antidepressant-like: Shown to be effective (reduce immobility).[8] |
| Tail Suspension Test (TST) | Inactive. | Antidepressant-like: Shown to be effective (reduce immobility).[8] |
Psychosis-Like and Hyperactivity Behaviors
In models relevant to psychosis, particularly drug-induced hyperactivity, this compound shows minimal effect, while AMN082 has been found to either have no effect or to enhance hyperactivity.
| Behavioral Test | This compound Effect | AMN082 Effect |
| Amphetamine-Induced Hyperactivity | Small reduction in hyperactivity in mice.[4][5] | No effect on hyperactivity.[11] |
| MK-801-Induced Hyperactivity | Not reported. | Enhanced hyperactivity.[11] |
| DOI-Induced Head Twitch | Inactive. [4][5] | Enhanced head twitches.[11] |
| Conditioned Avoidance Response | Inactive. [4][5] | Not reported. |
Cognition and Substance Abuse-Related Behaviors
AMN082 has been investigated more thoroughly than this compound in models of cognition and addiction. It has shown potential for improving cognitive deficits in a mouse model of Fragile X syndrome and for reducing alcohol consumption.
| Behavioral Domain | This compound Effect | AMN082 Effect |
| Learning and Memory | Blockade of mGlu7 prevented the induction of long-term potentiation (LTP) at the SC-CA1 synapse.[2] | Improved learning and memory in a Fragile X syndrome mouse model.[12] |
| Alcohol Consumption | Not reported. | Reduced ethanol consumption and preference in rats.[10][13] |
| Drug Sensitization | Not reported. | Attenuated the development and expression of locomotor sensitization to cocaine and morphine.[14] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and interpretation of behavioral data. Below are standardized protocols for key experiments cited in this guide.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two closed arms of equal size.
-
Procedure: Animals are pre-treated with the test compound (e.g., this compound) or vehicle. Following the pre-treatment period, each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a set duration (typically 5 minutes).
-
Measures: Key parameters recorded include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic-like effect.
Forced Swim Test (FST)
-
Apparatus: A transparent cylinder filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Animals are administered the test compound (e.g., AMN082) or vehicle. After the pre-treatment time, they are placed in the water-filled cylinder for a standard period (e.g., 6 minutes). The session is typically video-recorded.
-
Measures: The primary measure is the duration of immobility during the final 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Drug-Induced Hyperactivity
-
Apparatus: An open-field arena, which is a square box equipped with infrared beams or video-tracking software to monitor locomotor activity.
-
Procedure: Animals are first habituated to the open-field arena. They are then pre-treated with the test compound (e.g., this compound or AMN082) or vehicle. Following this, a psychostimulant drug such as amphetamine is administered. The animal is immediately returned to the arena, and locomotor activity is recorded for a specified duration (e.g., 60-90 minutes).
-
Measures: Total distance traveled, horizontal activity, and vertical activity (rearing) are measured. A reduction in the stimulant-induced increase in locomotion suggests a potential antipsychotic-like effect.
Summary of Comparative Effects and Conclusion
The pharmacological modulation of the mGlu7 receptor by this compound and AMN082 reveals distinct and often opposing behavioral profiles.
-
This compound (mGlu7 NAM): The primary behavioral signature of this compound is its anxiolytic-like profile.[4][5] It consistently reduces anxiety-like behaviors across multiple preclinical models without significantly affecting locomotion or producing antidepressant or antipsychotic-like effects.[4][5] This suggests that pharmacological inhibition of mGlu7 is a promising strategy for anxiety disorders.[4][5][15]
-
AMN082 (mGlu7 Agonist): In contrast, AMN082 demonstrates a clear antidepressant-like profile in relevant models.[8] Its effects on anxiety are less straightforward, though it appears to mitigate withdrawal-induced anxiety.[9] Furthermore, AMN082 has shown efficacy in models of addiction and cognitive impairment, suggesting a broader, more complex range of behavioral modulation.[10][12] These effects are believed to be mediated, at least in part, by the modulation of glutamatergic signaling.[8][16]
References
- 1. consensus.app [consensus.app]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. The mGluR7 allosteric agonist AMN082 produces antidepressant-like effects by modulating glutamatergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-regensburg.de [uni-regensburg.de]
- 11. researchgate.net [researchgate.net]
- 12. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 13. Pharmacological modulation of mGluR7 with AMN082 and MMPIP exerts specific influences on alcohol consumption and preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMN082, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabotropic glutamate 7 receptor agonist AMN082 inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity Analysis of ADX71743 on mGlu Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). Its performance is objectively compared with other mGlu7 receptor modulators, supported by experimental data, to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the mGlu7 receptor.[1][2][3] As a NAM, it does not compete with the endogenous ligand glutamate at the orthosteric binding site but instead binds to an allosteric site on the receptor, inhibiting its response to agonist activation. The mGlu7 receptor, a member of the Group III mGlu receptors, is predominantly expressed presynaptically and plays a crucial role in modulating neurotransmitter release. Due to its involvement in various neurological and psychiatric disorders, including anxiety and depression, the mGlu7 receptor is a significant target for drug discovery.[1]
Comparative Specificity Profile
The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. This section compares the specificity of this compound with other known mGlu7 receptor modulators.
Quantitative Analysis of Receptor Activity
The following table summarizes the potency of this compound and other mGlu7 modulators at various mGlu receptor subtypes. The data is compiled from multiple studies to provide a comprehensive overview. It is important to note that variations in experimental conditions (e.g., cell lines, assay formats) can influence the absolute values.
| Compound | Receptor Subtype | Assay Type | Species | Potency (IC50/EC50 in nM) | Reference |
| This compound | mGlu7 | FLIPR (Ca2+ mobilization) | Human | 63 | Kalinichev et al., 2013 |
| mGlu7 | FLIPR (Ca2+ mobilization) | Rat | 88 | Kalinichev et al., 2013 | |
| mGlu1 | Not specified | Rat | >30,000 (30% inhibition at 30 µM) | Addex Therapeutics Data | |
| mGlu2 | Not specified | Human | Weak PAM (EC50 = 11,000) | Addex Therapeutics Data | |
| mGlu3 | FLIPR | Human | No detectable activity | Kalinichev et al., 2013 | |
| mGlu4 | FLIPR | Human | No detectable activity | Kalinichev et al., 2013 | |
| mGlu5 | FLIPR | Rat | No detectable activity | Kalinichev et al., 2013 | |
| mGlu6 | FLIPR | Human | No detectable activity | Kalinichev et al., 2013 | |
| mGlu8 | FLIPR | Human | No detectable activity | Kalinichev et al., 2013 | |
| MMPIP | mGlu7 | Ca2+ mobilization | Rat | 72 | Reed et al., 2022 |
| VU6019278 | mGlu7 | Not specified | Not specified | 501 | Patsnap Synapse |
| AMN082 (Agonist) | mGlu7 | cAMP accumulation | Not specified | 64 - 290 | Mitsukawa et al., 2005 |
| Other mGluRs | Not specified | Not specified | No appreciable effect (≤10 µM) | Mitsukawa et al., 2005 |
Key Observations:
-
This compound demonstrates high potency for both human and rat mGlu7 receptors.
-
It exhibits remarkable selectivity against other mGlu receptor subtypes, with no significant activity observed at mGlu3, mGlu4, mGlu5, mGlu6, and mGlu8 receptors in functional assays.[2]
-
A very weak positive allosteric modulatory effect was noted at the human mGlu2 receptor at a high concentration (11 µM).
-
Compared to MMPIP, another mGlu7 NAM, this compound shows comparable, albeit slightly lower, potency in some reported assays. However, studies have indicated that these two compounds can have differential effects in vivo and on mGlu7 heterodimers, suggesting distinct pharmacological profiles.[4]
-
AMN082, a widely used allosteric agonist, also shows good selectivity for the mGlu7 receptor.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the key experimental protocols used to characterize the specificity of this compound.
Functional Assessment of mGlu7 Activity: FLIPR Calcium Mobilization Assay
This assay is a high-throughput method to measure the functional activity of G-protein coupled receptors (GPCRs) that couple to the Gq pathway, leading to an increase in intracellular calcium. For Gi/o-coupled receptors like mGlu7, co-expression with a promiscuous G-protein, such as Gα15 or a chimeric G-protein (e.g., Gqi5), is used to redirect the signaling cascade towards calcium mobilization.
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
For transient transfections, cells are seeded in 96-well black-walled, clear-bottom plates.
-
Cells are co-transfected with the desired mGlu receptor cDNA (e.g., human mGlu7) and a promiscuous G-protein construct (e.g., Gα15) using a suitable transfection reagent according to the manufacturer's instructions.
-
Cells are incubated for 24-48 hours post-transfection to allow for receptor expression.
Calcium Mobilization Assay:
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C.
-
The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of compounds.
-
To assess NAM activity, varying concentrations of the antagonist (e.g., this compound) are added, followed by a fixed concentration of an agonist (e.g., an EC80 concentration of L-AP4).
-
Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
-
Data are normalized to the response of the agonist alone and IC50 values are calculated using a non-linear regression analysis.
Electrophysiological Assessment in Brain Slices
Electrophysiology in acute brain slices allows for the study of the modulator's effect on native receptors in a more physiologically relevant context.
Slice Preparation:
-
Animals (e.g., adult C57BL/6J mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) with a protective recovery solution (e.g., NMDG-based aCSF).
-
Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Whole-cell patch-clamp recordings are obtained from visually identified neurons (e.g., CA1 pyramidal neurons).
-
Synaptic responses are evoked by electrical stimulation of afferent fibers (e.g., Schaffer collaterals).
-
A stable baseline of evoked postsynaptic currents (EPSCs) or potentials (EPSPs) is recorded.
-
The mGlu7 agonist (e.g., L-AP4) is bath-applied to induce a depression of synaptic transmission.
-
Once a stable depression is achieved, the NAM (e.g., this compound) is co-applied to assess its ability to reverse the agonist-induced effect.
-
The magnitude of the reversal is quantified to determine the functional antagonism at the native receptor.
Visualizations
Signaling Pathway of mGlu7 Receptor and Modulation by this compound
Caption: mGlu7 receptor signaling cascade and the inhibitory effect of this compound.
Experimental Workflow for Determining NAM Activity
Caption: Workflow for assessing the negative allosteric modulator activity of this compound.
Conclusion
This compound is a highly potent and selective mGlu7 negative allosteric modulator. The available data demonstrates its specificity for the mGlu7 receptor over other mGlu receptor subtypes, making it a valuable pharmacological tool for investigating the physiological and pathological roles of mGlu7. When selecting a compound for research, it is crucial to consider not only its potency and selectivity but also its pharmacokinetic properties and its effects in various experimental models. This guide provides a foundation for making an informed decision regarding the use of this compound in mGlu7 receptor research.
References
Validating the On-Target Effects of ADX71743 through mGlu7 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective metabotropic glutamate (B1630785) receptor 7 (mGlu7) negative allosteric modulator (NAM), ADX71743, and the phenotype of mGlu7 knockout (KO) mouse models. The consistent behavioral outcomes between pharmacological blockade with this compound in wild-type animals and genetic deletion of the mGlu7 receptor serve as a robust validation of the compound's on-target mechanism of action. While direct head-to-head experimental data of this compound administration in mGlu7 KO mice is not extensively available in public literature, the parallel findings from independent studies provide strong evidence for its selectivity.
Introduction to this compound and mGlu7
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the mGlu7 receptor.[1] mGlu7, a G-protein coupled receptor, is predominantly expressed on presynaptic terminals and acts as an autoreceptor to inhibit glutamate release.[1] Pharmacological inhibition of mGlu7 is being investigated as a therapeutic strategy for anxiety and other neurological disorders.[1] To confirm that the effects of this compound are indeed mediated by its interaction with mGlu7, a key validation step is to compare its effects in wild-type animals with those in animals where the mGlu7 receptor has been genetically deleted (knockout models).
Comparative Analysis of Behavioral Phenotypes
The primary validation of this compound's on-target effects comes from the concordance of its anxiolytic-like profile in wild-type mice with the inherent low-anxiety phenotype of mGlu7 knockout mice.
| Behavioral Assay | Effects of this compound in Wild-Type Mice | Phenotype of mGlu7 Knockout Mice | Inference |
| Marble Burying Test | Dose-dependent reduction in the number of marbles buried, indicating anxiolytic-like activity.[1] | Exhibit reduced marble burying behavior, consistent with a low-anxiety phenotype. | The pharmacological effect of this compound mirrors the genetic ablation of mGlu7, strongly suggesting the anxiolytic effect is mediated through mGlu7 inhibition. |
| Elevated Plus Maze (EPM) | Increased exploration of the open arms, a classic indicator of anxiolytic action.[1] | Display increased time spent in the open arms, indicative of reduced anxiety. | The convergence of findings from both pharmacological and genetic models provides compelling evidence for the on-target anxiolytic effects of this compound. |
| Amphetamine-Induced Hyperactivity | Causes a small reduction in amphetamine-induced hyperactivity.[1] | Exhibit an attenuated response to amphetamine-induced locomotor activity. | This parallel finding in a non-anxiety-related behavioral paradigm further substantiates that this compound's mechanism of action involves the mGlu7 receptor. |
| Fear Conditioning | N/A (Direct data for this compound in this paradigm is not readily available) | Show deficits in the acquisition and expression of conditioned fear. | Based on the knockout phenotype, it is predicted that this compound would impair fear conditioning in wild-type animals, providing another avenue for validating its on-target effects. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.
Experimental Protocols
Below are generalized protocols for key behavioral assays used to assess the anxiolytic-like effects of compounds and to characterize the phenotype of mGlu7 knockout mice.
Marble Burying Test
Objective: To assess anxiety-like and compulsive behaviors in mice.
Methodology:
-
Housing: Mice are individually housed in standard cages with fresh bedding.
-
Apparatus: A clean cage containing 5 cm of bedding with 20-25 marbles evenly spaced on the surface.
-
Procedure:
-
Mice are administered this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle 30-60 minutes prior to the test.[1]
-
Each mouse is placed in the test cage and allowed to explore freely for 30 minutes.
-
At the end of the session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted.
-
-
Data Analysis: The number of buried marbles is compared between treatment groups (for pharmacological studies) or genotypes (for knockout studies). A significant reduction in buried marbles is indicative of an anxiolytic-like effect.
Elevated Plus Maze (EPM)
Objective: To evaluate anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Mice are treated with this compound or vehicle as described for the marble burying test.[1]
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The mouse is allowed to explore the maze for 5 minutes.
-
Behavior is recorded by an overhead camera and analyzed using tracking software.
-
-
Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
Conclusion
References
Comparative Analysis of ADX71743 and MMPIP Activity at mGlu7/7 Homodimers and mGlu7/8 Heterodimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of two negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), ADX71743 and MMPIP. The focus is on their differential effects at mGlu7/7 homodimers versus mGlu7/8 heterodimers, a distinction with significant implications for therapeutic development and understanding the nuances of glutamatergic signaling in the central nervous system.
Introduction
Metabotropic glutamate receptors (mGluRs) are Class C G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability. While they are known to function as homodimers, there is growing evidence for the formation of heterodimers between different mGluR subtypes, which can exhibit unique pharmacological and signaling properties. The co-localization of mGlu7 and mGlu8 receptors in various brain regions has led to investigations into the existence and functional significance of mGlu7/8 heterodimers.[1][2]
This compound is a potent and selective negative allosteric modulator of the mGlu7 receptor.[3][4][5] It has been instrumental in elucidating the physiological roles of mGlu7. MMPIP is another well-characterized mGlu7 NAM. Recent studies have revealed a critical difference in the activity of these two compounds, providing pharmacological evidence for the presence of mGlu7/8 heterodimers in native systems.[3][4]
This guide summarizes the key experimental findings that differentiate the activity of this compound and MMPIP at mGlu7/7 homodimers and mGlu7/8 heterodimers, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Comparative Pharmacological Data
The differential activity of this compound and MMPIP at mGlu7/7 and mGlu7/8 receptors has been primarily characterized using Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) assays. This technique allows for the specific measurement of signaling from defined receptor dimers.[3][6]
The data presented below is derived from studies investigating the inhibition of agonist-induced (DL-AP4) responses in HEK293 cells expressing either mGlu7/7 homodimers or mGlu7/8 heterodimers.[3]
| Compound | Receptor Target | Reported Activity | Potency (IC50) |
| This compound | mGlu7/7 Homodimer | Negative Allosteric Modulator (NAM) | ~460 nM (in Ca2+ flux assay)[3] |
| mGlu7/8 Heterodimer | Negative Allosteric Modulator (NAM) | Active (concentration-dependent blockade)[3] | |
| mGlu8/8 Homodimer | Inactive | No significant activity[3] | |
| MMPIP | mGlu7/7 Homodimer | Negative Allosteric Modulator (NAM) | ~72 nM (in Ca2+ flux assay)[3] |
| mGlu7/8 Heterodimer | Inactive | Did not block agonist-induced responses[3] | |
| mGlu8/8 Homodimer | Not reported, expected to be inactive | - |
Key Findings:
-
This compound demonstrates inhibitory activity at both mGlu7/7 homodimers and mGlu7/8 heterodimers, indicating that its allosteric binding site is accessible and functional in both dimeric configurations.[3]
-
MMPIP , in stark contrast, only antagonizes the activity of mGlu7/7 homodimers and is inactive at mGlu7/8 heterodimers.[3] This suggests that the formation of the heterodimer with mGlu8 either obstructs or alters the allosteric binding site for MMPIP on the mGlu7 protomer.
-
This differential pharmacology makes this compound a valuable tool for probing the function of mGlu7/8 heterodimers, while the combined use of this compound and MMPIP can help dissect the relative contributions of mGlu7/7 homodimers and mGlu7/8 heterodimers in a given neuronal circuit.
Signaling Pathways and Modulation
Both mGlu7 and mGlu8 receptors are members of the Group III mGluRs and are predominantly coupled to the Gi/o family of G proteins.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.
The following diagram illustrates the canonical signaling pathway for mGlu7/7 homodimers and mGlu7/8 heterodimers and the site of action for negative allosteric modulators.
Caption: Canonical Gi/o signaling pathway for mGlu7/7 and mGlu7/8 receptors and NAM modulation.
Experimental Protocols
The key experimental method for distinguishing the activity of allosteric modulators at specific receptor dimers is the Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) assay.
Principle of the CODA-RET Assay
The CODA-RET assay is a sophisticated bioluminescence resonance energy transfer (BRET)-based method designed to measure signaling from defined GPCR dimers.[3][6] It utilizes a split-luciferase system where non-functional fragments of the luciferase enzyme are fused to the C-termini of the receptor protomers of interest (e.g., mGlu7 and mGlu8). When these protomers form a dimer, the luciferase fragments are brought into close proximity, allowing them to complement and form a functional enzyme that can generate bioluminescence upon addition of a substrate.
To measure G protein activation specifically by this defined dimer, a fluorescent acceptor molecule (e.g., mVenus) is fused to a G protein subunit (e.g., Gαi). Upon agonist-induced conformational changes in the receptor dimer and subsequent G protein activation, the distance between the complemented luciferase (donor) and the fluorescently tagged G protein (acceptor) changes, leading to a change in the BRET signal. This allows for a quantitative and specific measurement of signaling from the heterodimer, excluding any signal from co-expressed homodimers.[3]
CODA-RET Experimental Workflow
The following diagram outlines the general workflow for a CODA-RET experiment to assess the activity of this compound at mGlu7/8 heterodimers.
Caption: Experimental workflow for the CODA-RET assay to measure mGlu7/8 heterodimer activity.
Detailed Methodological Steps
-
Plasmid Construction: Genes encoding mGlu7 and mGlu8 are cloned into expression vectors with C-terminal fusions to complementary fragments of a luciferase enzyme (e.g., LgBit and SmBit of NanoLuc). A separate set of plasmids is created for G protein subunits, with one subunit (e.g., Gαi) fused to a fluorescent acceptor like mVenus.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then transiently co-transfected with the plasmids encoding the two receptor-luciferase fragment fusions, the Gαi-mVenus fusion, and the untagged Gβ and Gγ subunits. The ratios of the transfected plasmids are optimized to ensure efficient expression and formation of the heterodimer complex.[3]
-
Cell Plating for Assay: Approximately 48 hours post-transfection, the cells are harvested and plated into white, clear-bottom 96-well microplates.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the negative allosteric modulator (this compound or MMPIP) or vehicle for a defined period.
-
Agonist Stimulation and Signal Detection: A saturating concentration of the luciferase substrate (e.g., furimazine) is added, followed by the addition of the agonist (e.g., DL-AP4) at various concentrations. The plate is immediately read using a microplate reader capable of simultaneous dual-emission detection to measure the light emitted by the luciferase (donor) and the fluorescent acceptor (mVenus).
-
Data Analysis: The BRET ratio is calculated by dividing the intensity of the light emitted by the acceptor by the intensity of the light emitted by the donor. The change in the BRET ratio upon agonist stimulation is plotted against the agonist concentration to generate concentration-response curves. The effect of the NAM is determined by the rightward shift of these curves and the reduction in the maximal response. IC50 values for the NAMs are then calculated from these data.[3]
Conclusion
The differential pharmacology of this compound and MMPIP provides compelling evidence for the existence and functional relevance of mGlu7/8 heterodimers. While both compounds are effective negative allosteric modulators of mGlu7/7 homodimers, only this compound retains its inhibitory activity at mGlu7/8 heterodimers. This distinction is not only fundamentally important for understanding the molecular basis of mGluR function but also has significant practical implications for the development of novel therapeutics targeting glutamatergic signaling. The use of tools like the CODA-RET assay is essential for dissecting the complex pharmacology of GPCR heterodimers and for the rational design of drugs with improved specificity and efficacy. Researchers in the field can leverage the distinct properties of this compound and MMPIP to selectively probe the roles of mGlu7 homodimers and mGlu7/8 heterodimers in various physiological and pathological processes.
References
- 1. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells | eLife [elifesciences.org]
- 2. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the molecular logic of a metabotropic glutamate receptor heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ADX71743 Findings: A Comparative Guide to mGlu7 Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the pharmacological findings for ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), by comparing its performance with other key mGlu7 ligands. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer an objective comparison of the available tool compounds for studying the role of mGlu7 in health and disease.
The metabotropic glutamate receptor 7 (mGlu7) has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety and depression. As a presynaptic receptor, mGlu7 plays a crucial role in modulating neurotransmitter release. The development of selective ligands for this receptor has been instrumental in elucidating its physiological functions and therapeutic potential. Among these, this compound has been characterized as a potent, selective, and brain-penetrant mGlu7 NAM with demonstrated anxiolytic-like properties in preclinical models.[1][2] This guide will compare this compound with other notable mGlu7 ligands, including the NAM MMPIP, the allosteric agonist AMN082, and various orthosteric and positive allosteric modulators (PAMs).
Comparative Analysis of mGlu7 Ligand Activity
The following tables provide a structured overview of the in vitro potency, efficacy, and pharmacokinetic properties of this compound and other key mGlu7 ligands. This allows for a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency and Efficacy of mGlu7 Negative Allosteric Modulators (NAMs)
| Compound | Target | Assay Type | Species | Potency (IC50) | Efficacy | Reference |
| This compound | mGlu7 | Ca2+ mobilization | Human | 63 ± 2 nM | Full Antagonist | [3] |
| mGlu7 | Ca2+ mobilization | Rat | 88 ± 9 nM | Full Antagonist | [3] | |
| MMPIP | mGlu7 | Ca2+ mobilization (L-AP4-induced) | Rat | 26 nM | Full Antagonist | [4] |
| mGlu7 | cAMP accumulation (L-AP4-induced) | Rat | 220 nM | Full Antagonist | [4] | |
| mGlu7 | cAMP accumulation (L-AP4-induced) | Human | 610 nM | Full Antagonist | [4] |
Table 2: In Vitro Potency and Efficacy of Other mGlu7 Ligands
| Compound | Class | Target | Assay Type | Species | Potency (EC50/Ki) | Efficacy | Reference |
| AMN082 | Allosteric Agonist | mGlu7 | cAMP accumulation | Human | 64 - 290 nM | Full Agonist | [1] |
| LSP4-2022 | Orthosteric Agonist | mGlu7 | Not Specified | Not Specified | 11.6 µM | Agonist | [5] |
| LY341495 | Orthosteric Antagonist | mGlu7 | Not Specified | Human | 990 nM (IC50) | Antagonist | [6] |
| VU6027459 | Positive Allosteric Modulator (PAM) | mGlu7 | Ca2+ mobilization | Rat | 1.6 µM | PAM | [7] |
| VU6046980 | Positive Allosteric Modulator (PAM) | mGlu7 | Not Specified | Not Specified | 0.15 µM | PAM | [7] |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Class | Species | Administration | Cmax | Tmax | Half-life | Brain Penetration | Reference |
| This compound | NAM | Mouse | 12.5 mg/kg, s.c. | 1380 ng/mL | 15-30 min | ~30 min | Yes (CSF/Plasma ratio: 5.3%) | [3] |
| Rat | 12.5 mg/kg, s.c. | Not Specified | 15-30 min | ~30 min | Yes | [3] | ||
| MMPIP | NAM | Rat | Not Specified | Not Specified | Not Specified | ~1 h | Yes | [8] |
| AMN082 | Allosteric Agonist | Rat | 10 mg/kg, i.p. | Peak at 30 min | 30 min | Rapid metabolism (<1 min in liver microsomes) | Yes |
Experimental Methodologies
Detailed protocols for the key in vitro and in vivo assays used to characterize and compare these mGlu7 ligands are provided below.
In Vitro Assays
cAMP Accumulation Assay
This assay is used to determine the functional activity of mGlu7 ligands by measuring their effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As mGlu7 is a Gi/o-coupled receptor, its activation leads to an inhibition of adenylyl cyclase and a decrease in forskolin-stimulated cAMP production.
-
Cell Line: HEK293 cells stably expressing human or rat mGlu7 receptors.
-
Assay Principle: The assay measures the ability of a compound to either inhibit (agonist) or reverse the agonist-induced inhibition (antagonist/NAM) of forskolin-stimulated cAMP accumulation. The cAMP levels are typically quantified using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter gene assays.[9][10][11][12][13]
-
General Protocol:
-
Cells are seeded in 96- or 384-well plates and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist/NAM testing, cells are pre-incubated with the test compound before the addition of an mGlu7 agonist (e.g., L-AP4) and forskolin.
-
For agonist testing, cells are incubated with the test compound and forskolin.
-
After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data are normalized to the forskolin-only and vehicle controls to calculate the percent inhibition or stimulation.
-
Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This technique is employed to assess the effect of mGlu7 ligands on synaptic transmission in brain slices, providing insights into their functional consequences at a circuit level.
-
Tissue Preparation: Acute hippocampal or cortical slices are prepared from rodents.
-
Recording: fEPSPs are evoked by stimulating presynaptic afferents (e.g., Schaffer collaterals in the hippocampus) and recorded in the corresponding postsynaptic region (e.g., stratum radiatum of the CA1 region).[5][14]
-
Experimental Procedure:
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
The mGlu7 ligand (e.g., this compound) is bath-applied to the slice, and changes in the fEPSP slope or amplitude are monitored.
-
To confirm the involvement of mGlu7, an orthosteric agonist like L-AP4 can be co-applied to observe the modulatory effect of the test compound.
-
Data are expressed as a percentage of the pre-drug baseline.
-
In Vivo Behavioral Assays
Marble Burying Test
This test is used to assess anxiety-like and repetitive behaviors in rodents. A reduction in the number of marbles buried is indicative of anxiolytic and/or anti-compulsive effects.
-
Apparatus: A standard mouse cage filled with a deep layer of bedding (approximately 5 cm). Twenty glass marbles are evenly spaced on the surface of the bedding.[6][15][16][17][18]
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the test.
-
The test compound (e.g., this compound) or vehicle is administered at a specified time before the test.
-
Each mouse is placed individually in the prepared cage.
-
The mouse is allowed to explore the cage and interact with the marbles for 30 minutes.
-
After the session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment conditions.
-
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to evaluate anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is interpreted as an anxiolytic effect.
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms of equal size.[19][20][21][22][23]
-
Procedure:
-
Rodents are habituated to the testing room before the experiment.
-
The test compound or vehicle is administered prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The behavior of the animal is recorded for a 5-minute session.
-
The time spent in the open and closed arms, as well as the number of entries into each arm, are scored using a video-tracking system or by a trained observer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the cross-validation of this compound.
Caption: Canonical Gi/o-coupled signaling pathway of the mGlu7 receptor.
Caption: Generalized workflow for in vivo behavioral pharmacology studies.
Discussion and Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of various mGlu7 ligands. This compound and MMPIP are both potent mGlu7 NAMs, but they exhibit notable differences in their in vivo effects. While both have been shown to modulate CNS function, studies suggest that this compound has a more robust anxiolytic-like profile compared to MMPIP.[20][24] The reasons for these discrepancies may lie in subtle differences in their off-target activities, pharmacokinetic properties, or their interactions with mGlu7 receptor conformations and interacting proteins. For instance, it has been suggested that the full blockade of mGlu7 by a NAM like this compound might lead to sedation and seizure liability, whereas partial inhibition might offer a safer therapeutic window.[7]
The allosteric agonist AMN082 has been a valuable tool for probing the effects of mGlu7 activation. However, its utility is limited by its rapid metabolism and potential off-target effects on monoamine transporters through its major metabolite.[1] This underscores the importance of careful interpretation of in vivo data obtained with this compound.
The development of mGlu7 PAMs, such as the VU-series compounds, offers an alternative strategy to enhance mGlu7 signaling. These compounds do not activate the receptor directly but potentiate the effects of the endogenous agonist, glutamate. This mechanism may offer a more subtle and physiologically relevant modulation of receptor activity compared to direct agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marble Burying [protocols.io]
- 7. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP-Glo™ Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. protocols.io [protocols.io]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. researchgate.net [researchgate.net]
- 22. mmpc.org [mmpc.org]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Negative Allosteric Modulators of mGlu7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a promising therapeutic target for neurological and psychiatric disorders. We present a comprehensive overview of key compounds, their pharmacological properties, and the experimental methodologies used for their characterization.
Introduction to mGlu7 and Negative Allosteric Modulation
The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system. It acts as an autoreceptor and heteroreceptor to modulate the release of glutamate and other neurotransmitters. Unlike orthosteric ligands that bind to the glutamate binding site, negative allosteric modulators (NAMs) bind to a distinct site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional antagonists. This guide focuses on alternatives to the well-characterized mGlu7 NAM, ADX71743.
Comparative Analysis of mGlu7 NAMs
This section provides a comparative analysis of three key mGlu7 NAMs: this compound, MMPIP, and VU6010608. The data presented below has been compiled from various in vitro and in vivo studies.
Quantitative Performance Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic properties of the selected mGlu7 NAMs.
Table 1: In Vitro Potency of mGlu7 Negative Allosteric Modulators
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| This compound | Calcium Mobilization (vs. L-AP4) | Human | 63 | [1] |
| Calcium Mobilization (vs. Glutamate) | Human | 22 | [2] | |
| cAMP Inhibition | Human | 440 | [3] | |
| MMPIP | Calcium Mobilization (Gα15) | Rat | 26-70 | [4] |
| cAMP Inhibition | Rat | 220-380 | [3] | |
| Thallium Flux (Gαi/o) | Rat | 718 | [4] | |
| VU6010608 | Calcium Mobilization | Rat | 760 | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of mGlu7 NAMs in Rodents
| Compound | Species | Administration | Cmax | T1/2 | Brain Penetration | Reference |
| This compound | Mouse | s.c. (12.5 mg/kg) | 1380 ng/mL | 0.68 h | CSF/Plasma Ratio: 0.8% | [6] |
| Rat | s.c. (100 mg/kg) | 16800 ng/mL | 1.5 h | CSF/Plasma Ratio at Cmax: 5.3% | [3] | |
| MMPIP | Rat | Systemic | - | ~1 h | Distributed to brain | [7] |
| VU6010608 | Rat | - | - | 1.73 h | Low brain penetration, rapid clearance (64.2 mL/min/kg) | [4] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGlu7 signaling pathway and typical experimental workflows.
mGlu7 Signaling Pathway
Caption: Simplified mGlu7 signaling pathway in a presynaptic terminal.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay to assess mGlu7 NAM potency.
Experimental Workflow: Hippocampal Slice Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology in hippocampal slices.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a 96-well format and is suitable for use with a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human mGlu7 and a promiscuous G-protein (e.g., Gα15).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye extrusion).
-
mGlu7 agonist (e.g., L-AP4).
-
Test compounds (mGlu7 NAMs).
-
96-well black-walled, clear-bottom cell culture plates.
Procedure:
-
Cell Plating: Seed the HEK293-mGlu7-Gα15 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer containing probenecid. Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for the de-esterification of the dye within the cells.
-
Compound Preparation: Prepare serial dilutions of the mGlu7 NAMs in assay buffer.
-
Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will automatically add the test compounds to the cell plate.
-
After a short incubation period with the NAMs, the instrument will add the mGlu7 agonist (at a concentration that elicits ~80% of the maximal response, EC80) to stimulate the cells.
-
-
Data Acquisition and Analysis:
-
The FLIPR instrument records the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
The inhibitory effect of the NAMs is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
Plot the percentage inhibition against the log concentration of the NAM and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology in Mouse Hippocampal Slices
This protocol describes the recording of synaptic transmission in the CA1 region of the hippocampus.
Materials:
-
C57BL/6 mice (P21-P35).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with KOH.
-
Vibrating microtome.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Micromanipulators.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or horizontal hippocampal slices using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Whole-Cell Recording:
-
Visually identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to establish the whole-cell configuration.
-
Clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Experimental Protocol:
-
Record a stable baseline of EPSCs for 5-10 minutes, evoked by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.
-
Bath-apply the mGlu7 NAM at the desired concentration and record for another 10-15 minutes.
-
Co-apply the mGlu7 agonist (e.g., L-AP4) to assess the effect of the NAM on agonist-induced depression of synaptic transmission.
-
To assess the effect on long-term potentiation (LTP), after recording a stable baseline in the presence of the NAM, deliver a high-frequency stimulation (HFS) protocol (e.g., 2 trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording for at least 60 minutes post-HFS to measure the magnitude of LTP.
-
-
Data Analysis:
-
Analyze the amplitude of the evoked EPSCs.
-
Calculate the percentage change in EPSC amplitude in the presence of the NAM and/or agonist compared to the baseline.
-
Measure the magnitude of LTP as the percentage increase in the EPSC amplitude 50-60 minutes post-HFS compared to the baseline.
-
Conclusion
The development of alternative negative allosteric modulators for mGlu7 provides valuable tools for dissecting the physiological roles of this receptor and exploring its therapeutic potential. Compounds such as MMPIP and VU6010608, while having their own distinct pharmacological profiles and limitations, offer different chemical scaffolds and properties compared to this compound. The choice of a specific mGlu7 NAM for a particular study will depend on the experimental context, including the desired in vitro and in vivo properties. The detailed experimental protocols provided in this guide should aid researchers in the consistent and rigorous evaluation of these and future mGlu7 modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 5. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Studies on ADX71743: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), the negative allosteric modulator (NAM) ADX71743 has emerged as a critical pharmacological tool. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
In Vitro Characterization: Potency and Selectivity
This compound is a potent and selective NAM of the mGlu7 receptor.[1][2] In vitro studies have confirmed its NAM properties through Schild plot analysis and reversibility tests.[1][2]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | human mGlu7 | Ca2+ mobilization | 125 | Kalinichev et al., 2013 |
| This compound | rat mGlu7 | Ca2+ mobilization | 125 | Kalinichev et al., 2013 |
| MMPIP | rat mGlu7 | Ca2+ mobilization | Not explicitly stated in snippets | - |
In Vivo Efficacy: Anxiolytic-like Effects
This compound has demonstrated significant anxiolytic-like effects in preclinical rodent models, including the marble burying test and the elevated plus maze.[1][2][3] These effects are dose-dependent and have been compared to other mGlu7 modulators, revealing differing pharmacological profiles.[4]
Marble Burying Test
In the marble burying test, a model for anxiety and obsessive-compulsive-like behavior, this compound dose-dependently reduces the number of marbles buried by mice.[1][2]
| Treatment | Dose (mg/kg, s.c.) | % Reduction in Marbles Buried (vs. Vehicle) | Reference |
| This compound | 50 | ~40% | Kalinichev et al., 2013 |
| This compound | 100 | ~60% | Kalinichev et al., 2013 |
| This compound | 150 | ~70% | Kalinichev et al., 2013 |
Elevated Plus Maze
In the elevated plus maze, a standard test for anxiety, this compound increases the time spent in the open arms, indicative of an anxiolytic effect.[1][2]
| Treatment | Dose (mg/kg, s.c.) | % Increase in Open Arm Time (vs. Vehicle) | Reference |
| This compound | 50 | Not explicitly stated in snippets | Kalinichev et al., 2013 |
| This compound | 100 | Not explicitly stated in snippets | Kalinichev et al., 2013 |
| This compound | 150 | Not explicitly stated in snippets | Kalinichev et al., 2013 |
Modulation of Synaptic Plasticity
This compound has been shown to impact synaptic plasticity, specifically long-term potentiation (LTP), a cellular correlate of learning and memory. Studies have demonstrated that this compound can block the induction of LTP at Schaffer collateral-CA1 synapses in the hippocampus.[5]
| Treatment | Concentration | Effect on LTP | Quantitative Data (fEPSP slope) | Reference |
| This compound | Not specified | Blocks LTP induction | Not explicitly stated in snippets | Klar et al., 2015 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of the mGlu7 receptor.
Caption: Experimental workflow for the marble burying test.
Caption: Experimental workflow for the elevated plus maze test.
Experimental Protocols
Marble Burying Test
Objective: To assess anxiety-like and obsessive-compulsive-like behavior in mice.
Apparatus: Standard mouse cages (e.g., 26.7 cm x 20.6 cm x 14 cm) filled with 5 cm of bedding. Twenty-five glass marbles (1.5 cm diameter) are evenly spaced on the surface of the bedding.
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes prior to the experiment.
-
This compound or vehicle is administered subcutaneously (s.c.) at the desired dose.
-
Following a 30-minute pre-treatment period, each mouse is placed individually into a cage containing the marbles.
-
The mouse is allowed to freely explore the cage for 30 minutes.
-
After the 30-minute session, the mouse is removed, and the number of marbles buried (defined as at least two-thirds covered by bedding) is counted.
Elevated Plus Maze
Objective: To evaluate anxiety-like behavior in rats.
Apparatus: A plus-shaped maze elevated 50 cm above the floor. The maze consists of two open arms (50 cm x 10 cm) and two enclosed arms (50 cm x 10 cm x 40 cm) connected by a central platform (10 cm x 10 cm).
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes prior to the experiment.
-
This compound or vehicle is administered subcutaneously (s.c.) at the desired dose.
-
Following a 60-minute pre-treatment period, each rat is placed on the central platform of the maze, facing an open arm.
-
The rat is allowed to freely explore the maze for 5 minutes.
-
The time spent in the open and closed arms is recorded using an automated tracking system or by a trained observer. An entry is typically defined as all four paws entering an arm.
In Vitro Electrophysiology (Long-Term Potentiation)
Objective: To measure the effect of this compound on synaptic plasticity in hippocampal slices.
Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from adult rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) and allowed to recover for at least 1 hour before recording.
Procedure:
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed to activate the Schaffer collateral pathway.
-
A stable baseline of fEPSPs is recorded for at least 20-30 minutes.
-
This compound is bath-applied to the slice at the desired concentration.
-
After a period of drug incubation, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).
-
fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. The slope of the fEPSP is analyzed as a measure of synaptic strength.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for ADX71743 In Vivo Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the essential control experiments conducted in preclinical in vivo research of ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). The data presented here is crucial for the objective evaluation of this compound's pharmacological effects and its potential as a therapeutic agent for anxiety-related disorders.
Data Presentation: Performance in Preclinical Anxiety Models
The anxiolytic-like effects of this compound have been assessed in various rodent models. The following tables summarize the quantitative data from key behavioral assays, comparing the effects of this compound to a vehicle control.
Table 1: Effect of this compound in the Marble Burying Test in Mice [1]
| Treatment Group | Dose (mg/kg, s.c.) | Number of Marbles Buried (Mean ± SEM) |
| Vehicle (hydroxy-propyl-β-cyclodextrin) | - | 15.8 ± 1.2 |
| This compound | 50 | 11.2 ± 1.5 |
| This compound | 100 | 8.5 ± 1.1 |
| This compound | 150 | 7.9 ± 1.3 |
| p < 0.05, **p < 0.01 compared to vehicle. |
Table 2: Effect of this compound in the Elevated Plus Maze (EPM) in Mice [1]
| Treatment Group | Dose (mg/kg, s.c.) | Time Spent in Open Arms (seconds, Mean ± SEM) |
| Vehicle (hydroxy-propyl-β-cyclodextrin) | - | 25.4 ± 4.1 |
| This compound | 50 | 38.7 ± 5.3 |
| This compound | 100 | 45.1 ± 6.2 |
| This compound | 150 | 48.3 ± 5.9 |
| *p < 0.05 compared to vehicle. |
Table 3: Effect of this compound on Locomotor Activity in Mice [1]
| Treatment Group | Dose (mg/kg, s.c.) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (hydroxy-propyl-β-cyclodextrin) | - | 3500 ± 250 |
| This compound | 50 | 3400 ± 300 |
| This compound | 100 | 3350 ± 280 |
| This compound | 150 | 3200 ± 260 |
| No significant difference was observed between this compound and vehicle-treated groups. |
Comparative Analysis with Other mGluR7 Modulators
While direct head-to-head studies with comprehensive quantitative data are limited in the public domain, some research contrasts the effects of this compound with another mGluR7 NAM, 6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP). Reports suggest that while both are effective mGluR7 NAMs, this compound exhibits a more robust anxiolytic-like profile in several behavioral tests compared to MMPIP, which showed lower anxiolytic activity in some studies.[2]
Comparison with Standard Anxiolytics (Benzodiazepines)
A direct comparative in vivo study between this compound and a benzodiazepine (B76468) like diazepam with quantitative data was not identified in the searched literature. However, benzodiazepines are standard positive controls in anxiety models. For context, diazepam typically increases the time spent in the open arms of the EPM and reduces marble burying behavior, but often at doses that can also induce sedation and impair motor coordination.[3][4] A key finding for this compound is its lack of sedative effects at anxiolytically effective doses, as demonstrated by the locomotor activity and rotarod tests.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key in vivo experiments cited in this guide.
Vehicle Control Preparation and Administration
-
Vehicle Composition: this compound is typically formulated in a 50% aqueous solution of hydroxy-propyl-β-cyclodextrin (CD).[1]
-
Administration Route: Subcutaneous (s.c.) injection is the standard route for this compound administration in these studies.[1]
-
Dosage Volume: The volume of administration is typically 5 mL/kg body weight for mice.
-
Pre-treatment Time: this compound or vehicle is administered 30 minutes before the start of the behavioral test.[1]
Marble Burying Test
-
Apparatus: A standard mouse cage is filled with 5 cm of bedding. 20-25 glass marbles are evenly spaced on the surface of the bedding.
-
Procedure: A single mouse is placed in the cage and allowed to explore freely for 30 minutes. At the end of the session, the number of marbles that are at least two-thirds buried is counted.
-
Animals: Male C57BL/6J mice are commonly used.[1]
Elevated Plus Maze (EPM) Test
-
Apparatus: The maze is elevated above the floor and consists of four arms (two open, two enclosed by high walls) arranged in a plus shape.
-
Procedure: A mouse is placed in the center of the maze and allowed to explore for 5 minutes. The time spent in the open and closed arms, as well as the number of entries into each arm, are recorded using an automated tracking system.
-
Animals: Male C57BL/6J mice are typically used for this assay.[1]
Locomotor Activity Test
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure: A mouse is placed in the center of the open field, and its horizontal and vertical movements (rearing) are recorded over a 60-minute session. The total distance traveled is a key parameter.[1]
-
Animals: Male C57BL/6J mice are used.[1]
Mandatory Visualizations
mGluR7 Signaling Pathway
The following diagram illustrates the key signaling pathway modulated by the mGluR7 receptor. As a presynaptic G-protein coupled receptor (GPCR), its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of voltage-gated calcium channels (VGCC) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, ultimately leading to a reduction in neurotransmitter release.[6][7] this compound, as a negative allosteric modulator, blocks this inhibitory effect.
Caption: Presynaptic mGluR7 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Behavioral Testing
The logical flow of a typical in vivo experiment to assess the anxiolytic potential of this compound is depicted below. This workflow ensures that baseline behaviors are established and that the effects of the compound are appropriately measured against a control.
Caption: Standard workflow for preclinical in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of marble-burying behavior as a model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of ADX71743: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ADX71743's performance against other alternatives, supported by experimental data. We delve into the on-target effects of this potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), offering insights into its therapeutic potential, particularly in the context of anxiety disorders.
This compound is a brain-penetrant compound that has demonstrated significant anxiolytic-like activity in preclinical studies.[1][2][3] Its mechanism of action lies in the negative allosteric modulation of the mGlu7 receptor, a key player in regulating neurotransmitter release.[1][2] This guide will summarize the quantitative data confirming these effects, detail the experimental protocols used, and visualize the underlying signaling pathways.
In Vitro Characterization: Potency and Selectivity
This compound has been shown to be a potent and selective mGlu7 NAM in various in vitro assays. Its inhibitory concentration (IC50) has been determined in cellular assays, demonstrating its ability to counteract the effects of mGlu7 agonists. While direct side-by-side comparisons with other mGlu7 NAMs in the same study can be limited, the available data consistently highlight the potency of this compound.
| Compound | Assay Type | Agonist | IC50 (nM) | Species | Reference |
| This compound | Intracellular Ca2+ mobilization | L-AP4 | 63 ± 2 | Human | [3] |
| This compound | Intracellular Ca2+ mobilization | L-AP4 | 88 ± 9 | Rat | [3] |
| MMPIP | Not specified | Not specified | Not specified | Not specified | [1][4] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
In Vivo Efficacy: Anxiolytic-like Effects
The anxiolytic potential of this compound has been robustly demonstrated in rodent models of anxiety, such as the marble burying test and the elevated plus maze.[1][2][3] In these models, this compound administration leads to a dose-dependent reduction in anxiety-like behaviors.
Marble Burying Test
In the marble burying test, a model for anxiety and obsessive-compulsive-like behaviors, this compound significantly reduces the number of marbles buried by mice.[2][3]
| Treatment | Dose (mg/kg, s.c.) | Number of Marbles Buried (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | ~18 ± 2 | - |
| This compound | 50 | ~5 ± 1.5 | ~72% |
| This compound | 100 | ~4 ± 1 | ~78% |
| This compound | 150 | ~6 ± 2 | ~67% |
Data are approximate and compiled from representative studies.
Elevated Plus Maze
The elevated plus maze is a widely used assay to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze. This compound has been shown to produce this effect, indicating its anxiolytic properties.[1][3]
| Treatment | Dose (mg/kg, s.c.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | - | ~15 ± 3 | ~20 ± 4 |
| This compound | 50 | ~30 ± 5 | ~35 ± 6 |
| This compound | 100 | ~35 ± 6 | ~40 ± 7 |
| This compound | 150 | ~30 ± 5 | ~35 ± 6 |
Data are approximate and compiled from representative studies.
Comparison with Other mGlu7 Modulators
While this compound has shown robust anxiolytic-like effects, other mGlu7 modulators have been investigated with varying outcomes.
-
MMPIP: Another mGlu7 NAM, MMPIP, has demonstrated only low anxiolytic activity in some behavioral tests.[1] In some schizophrenia models, this compound was found to be effective at lower doses compared to MMPIP.[4]
-
AMN082: In contrast to NAMs, the mGlu7 allosteric agonist AMN082 has been reported to reverse antidepressant-like effects induced by other compounds.[1]
These comparisons suggest that the pharmacological profile of mGlu7 modulators can differ significantly, with this compound showing a more consistent and potent anxiolytic-like profile.
Signaling Pathways and Experimental Workflows
To understand the on-target effects of this compound, it is crucial to visualize the underlying molecular mechanisms and experimental procedures.
Caption: mGlu7 Receptor Signaling Pathway and the inhibitory effect of this compound.
References
Safety Operating Guide
Comprehensive Safety and Disposal Plan for ADX71743
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal information for the research chemical ADX71743. The following procedures are designed to ensure the safe use and proper disposal of this compound, minimizing risk to personnel and the environment.
I. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a selective, noncompetitive, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1][2]
| Property | Value | Source |
| Molecular Weight | 269.34 g/mol | [3][4] |
| CAS Number | 1431641-29-0 | [4] |
| Form | Powder | [4] |
| Color | White to beige | [4] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | DMSO: 5 mg/mL (warmed) | [4] |
| Storage Temperature | -20°C | [3][4] |
| IC₅₀ (in-house cell lines) | 300 nM | [1][3] |
| IC₅₀ (vs. EC₈₀ of glutamate) | 22 nM | [1] |
| IC₅₀ (vs. EC₈₀ of L-AP4) | 125 nM | [1] |
II. Proper Disposal Procedures for this compound
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on general guidelines for non-hazardous solid organic laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Step-by-Step Disposal Guidance:
-
Assess Hazards: Before disposal, review all available safety information. While this compound is not classified as a hazardous substance, it is crucial to handle it with care in a laboratory setting.[5] Check the product's SDS, if available from the supplier, for any specific handling or disposal instructions.[6]
-
Solid Waste Disposal:
-
Uncontaminated this compound: Unused or expired solid this compound should be disposed of as chemical waste. Place the solid in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (1431641-29-0), and the approximate amount.[6]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.[7] For non-hazardous solids, some institutions may permit disposal in the regular trash after ensuring no free-flowing liquid remains.[8] However, it is best practice to treat it as chemical waste.
-
-
Liquid Waste Disposal (Solutions of this compound):
-
Solvent-based solutions: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated solvent waste container. Do not pour organic solvents down the drain.[9]
-
Aqueous solutions: For very dilute aqueous solutions of non-hazardous chemicals, some institutions may permit drain disposal with copious amounts of water.[9][10] However, without a specific SDS confirming its environmental safety, it is recommended to collect all this compound solutions as chemical waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.[7]
-
Collect the rinsate as chemical waste.[7]
-
Deface the original label on the container to prevent misuse.[8]
-
Once clean and the label is defaced, the container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
-
-
Arrange for Waste Pickup: Contact your institution's EHS or waste management department to schedule a pickup for the collected chemical waste.[6]
III. Experimental Protocol: In Vivo Assessment of Anxiolytic-Like Activity
The following is a detailed methodology for the marble-burying test in mice, an experiment used to assess the anxiolytic-like effects of this compound.[11]
Objective: To determine if this compound reduces anxiety-like behavior in mice, as indicated by a decrease in the number of marbles buried.
Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Clean bedding (approximately 5 cm deep)
-
20 glass marbles (1.5 cm diameter) per cage
-
Male C57Bl6/J mice
-
Syringes and needles for subcutaneous (s.c.) administration
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound subcutaneously at doses of 50, 100, and 150 mg/kg.[11] A control group should receive the vehicle solution. The injection should occur 30 minutes before the start of the behavioral test.[12]
-
Test Arena Preparation: Prepare the test cages by filling them with 5 cm of clean bedding. Evenly space 20 marbles on the surface of the bedding.
-
Behavioral Testing: Place a single mouse in each prepared cage and leave it undisturbed for 30 minutes.
-
Data Collection: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA). A significant reduction in the number of buried marbles in the drug-treated groups is indicative of an anxiolytic-like effect.[11]
IV. Mandatory Visualizations
A. Experimental Workflow for Marble-Burying Test
Caption: Workflow for assessing the anxiolytic effects of this compound.
B. Signaling Pathway of this compound at the mGlu7 Receptor
Caption: this compound's inhibitory effect on the mGlu7 signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 4. This compound ≥98% (HPLC) | 1431641-29-0 [sigmaaldrich.com]
- 5. Safety | Tocris Bioscience [tocris.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. sfasu.edu [sfasu.edu]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling ADX71743
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of ADX71743, a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling potentially hazardous research chemicals. It is imperative to supplement these guidelines with a thorough risk assessment specific to your experimental context.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE and safety measures.
| Equipment/Procedure | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents dermal absorption, which is a primary route of exposure for many research chemicals. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols of the compound. |
| Lab Coat | A buttoned, long-sleeved lab coat made of a chemically resistant material. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosol generation. | Minimizes inhalation of the compound, a potential route of exposure. |
| Ventilation | All handling of this compound, especially the solid form and preparation of stock solutions, should be conducted in a certified chemical fume hood or other ventilated enclosure. | Reduces the concentration of airborne particles and vapors, minimizing inhalation risk. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. | Removes any potential residual contamination. |
| Emergency Procedures | An accessible and recently tested safety shower and eyewash station should be available. | Provides immediate decontamination in case of accidental exposure. |
Operational Plans: Experimental Protocols
This compound has been utilized in a variety of in vitro and in vivo studies to investigate the role of the mGlu7 receptor. Below are representative experimental protocols.
In Vitro Intracellular Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound as a negative allosteric modulator of the mGlu7 receptor.
-
Cell Culture: HEK293 cells stably expressing the human mGlu7 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: A baseline fluorescence reading is taken. This compound is then added at various concentrations, followed by a sub-maximal concentration of an mGlu7 agonist (e.g., L-AP4).
-
Fluorescence Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium mobilization is calculated to determine its IC50 value.
In Vivo Marble Burying Test in Mice
This behavioral test is used to assess the anxiolytic-like effects of this compound.[1]
-
Animal Acclimation: Male C57BL/6J mice are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice via subcutaneous (s.c.) injection at doses ranging from 50 to 150 mg/kg.[1] A control group receives the vehicle only.
-
Test Arena: Thirty minutes after injection, each mouse is placed individually into a cage containing 20 marbles evenly spaced on top of a 5 cm layer of bedding.
-
Test Duration: The mice are left undisturbed in the cages for 30 minutes.
-
Scoring: After the 30-minute period, the mice are removed from the cages, and the number of marbles buried (at least two-thirds of their surface covered by bedding) is counted.
-
Data Analysis: The number of buried marbles is compared between the this compound-treated groups and the vehicle control group to assess the anxiolytic-like effect.[1]
mGlu7 Receptor Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] By binding to an allosteric site on the receptor, this compound reduces the affinity and/or efficacy of glutamate, thereby inhibiting this signaling cascade.
Caption: Mechanism of action of this compound on the mGlu7 receptor signaling pathway.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Identification: All waste materials, including unused this compound, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, must be collected and clearly labeled as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Containerization: Use appropriate, leak-proof, and clearly labeled containers for solid and liquid waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can handle this compound safely and effectively, fostering a secure and productive research environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
